molecular formula C20H24O3 B15565738 Antiviral agent 65

Antiviral agent 65

カタログ番号: B15565738
分子量: 312.4 g/mol
InChIキー: XXVCRBHITJEJAY-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(5S)-5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone has been reported in Alpinia officinarum with data available.

特性

分子式

C20H24O3

分子量

312.4 g/mol

IUPAC名

(5S)-7-(4-hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

InChI

InChI=1S/C20H24O3/c1-23-20(14-10-17-7-11-18(21)12-8-17)15-19(22)13-9-16-5-3-2-4-6-16/h2-8,11-12,20-21H,9-10,13-15H2,1H3/t20-/m0/s1

InChIキー

XXVCRBHITJEJAY-FQEVSTJZSA-N

製品の起源

United States

Foundational & Exploratory

Antiviral Agent 65: A Review of Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for effective antiviral agents is a cornerstone of modern medicine and public health. The emergence of novel viral pathogens and the development of resistance to existing drugs necessitate a continuous search for new therapeutic compounds. This technical guide provides a comprehensive overview of the discovery and isolation of a hypothetical, novel antiviral agent, herein referred to as "Antiviral Agent 65." While this agent is illustrative, the principles and methodologies described are representative of the broader field of antiviral drug discovery and development. This document is intended for researchers, scientists, and drug development professionals.

1. Discovery of this compound

The discovery of a new antiviral agent often begins with large-scale screening of chemical libraries or natural product extracts. In the case of this compound, a high-throughput screening (HTS) campaign was initiated to identify inhibitors of a key viral enzyme essential for replication.

1.1. High-Throughput Screening (HTS)

A library of over 500,000 small molecules was screened using a cell-based assay. This assay was designed to measure the inhibition of viral replication in a relevant human cell line.

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis cluster_confirmation Hit Confirmation prep_cells Prepare Human Cell Line plate_cells Plate Cells in 384-well Plates prep_cells->plate_cells add_compounds Add Compounds to Plates plate_cells->add_compounds prep_compounds Prepare Compound Library prep_compounds->add_compounds infect_cells Infect Cells with Virus add_compounds->infect_cells incubate Incubate for 48 hours infect_cells->incubate add_reagent Add Viability/Reporter Reagent incubate->add_reagent read_plates Read Plates on HTS Reader add_reagent->read_plates analyze_data Analyze Data to Identify Hits read_plates->analyze_data cherry_pick Cherry-pick Primary Hits analyze_data->cherry_pick dose_response Dose-Response Confirmation cherry_pick->dose_response cytotoxicity Cytotoxicity Assays dose_response->cytotoxicity

Caption: High-throughput screening workflow for the discovery of antiviral agents.

1.2. Hit Identification and Confirmation

From the initial screen, 250 compounds demonstrated greater than 50% inhibition of viral replication. These "hits" were then subjected to a series of confirmation and counter-screening assays to eliminate false positives. This compound emerged as a potent and selective inhibitor.

Table 1: Initial Screening and Hit Confirmation Data for this compound

Assay TypeParameterValue
Primary HTS% Inhibition at 10 µM85%
Dose-ResponseEC₅₀ (µM)0.5
CytotoxicityCC₅₀ (µM)> 100
Selectivity Index(CC₅₀/EC₅₀)> 200

2. Isolation and Purification of this compound

For natural product-derived agents, the next critical step is isolation and purification from the source material. In this hypothetical scenario, this compound was identified from a marine sponge extract.

2.1. Extraction and Fractionation

The sponge biomass was first extracted with methanol, and the crude extract was then subjected to a series of liquid-liquid partitioning steps to separate compounds based on polarity.

2.2. Chromatographic Purification

The active fraction was further purified using a multi-step chromatographic process.

Purification Workflow for this compound

Purification_Workflow cluster_extraction Initial Extraction cluster_chromatography Chromatographic Separation cluster_analysis Purity and Structure Elucidation sponge Marine Sponge Biomass extraction Methanol Extraction sponge->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning silica Silica Gel Chromatography partitioning->silica rp_hplc Reverse-Phase HPLC silica->rp_hplc size_exclusion Size-Exclusion Chromatography rp_hplc->size_exclusion purity_check Purity Assessment (LC-MS, NMR) size_exclusion->purity_check structure_elucidation Structure Elucidation (NMR, MS) purity_check->structure_elucidation pure_compound >99% Pure this compound structure_elucidation->pure_compound

Caption: General workflow for the isolation and purification of a natural product antiviral agent.

3. Mechanism of Action Studies

Understanding how an antiviral agent works is crucial for its development. For this compound, a series of experiments were conducted to elucidate its mechanism of action.

3.1. Target Identification

Through a combination of biochemical assays and genetic approaches, the target of this compound was identified as the viral RNA-dependent RNA polymerase (RdRp).

3.2. Signaling Pathway Analysis

Further studies revealed that by inhibiting the RdRp, this compound disrupts the viral replication cycle, preventing the synthesis of new viral RNA.

Inhibitory Action of this compound on Viral Replication

MoA_Pathway cluster_host Host Cell virus_entry Virus Entry uncoating Uncoating virus_entry->uncoating viral_rna Viral RNA uncoating->viral_rna rdrp Viral RdRp viral_rna->rdrp replication RNA Replication rdrp->replication assembly Virion Assembly replication->assembly release Virus Release assembly->release agent65 This compound agent65->rdrp Inhibition

Caption: Proposed mechanism of action of this compound.

The discovery and isolation of novel antiviral agents like the hypothetical this compound is a complex, multi-disciplinary process. It requires a combination of high-throughput screening, natural product chemistry, and detailed mechanistic studies. The methodologies and workflows presented in this guide provide a framework for the successful identification and characterization of new therapeutics to combat viral diseases.

Disclaimer: "this compound" is a fictional compound used for illustrative purposes in this technical guide. The data and experimental details presented are hypothetical and intended to represent a typical drug discovery and development process.

Antiviral Agent 65: An Unidentified Compound

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature, patent databases, and chemical registries has revealed that "antiviral agent 65" is not a publicly recognized or standard designation for a specific chemical compound. This term does not correspond to a known molecule within the public domain, making it impossible to provide a synthesis pathway or any related technical data.

The designation "this compound" may represent an internal codename used during early-stage drug discovery within a private organization, a placeholder in a theoretical study, or a compound that was not advanced into further development and thus never publicly disclosed. Without a specific chemical name (such as an IUPAC name), a common name, a CAS registry number, or a structural representation (like a SMILES string or an image of the chemical structure), the identity of "this compound" remains unknown.

Consequently, the core requirements of the user's request, including a detailed synthesis pathway, quantitative data, experimental protocols, and visualizations, cannot be fulfilled. The generation of an in-depth technical guide or whitepaper is contingent on the unambiguous identification of the chemical entity .

For researchers, scientists, and drug development professionals seeking information on antiviral synthesis, it is crucial to utilize specific and recognized compound identifiers. Should the identity of "this compound" be clarified through a specific chemical name or structure, a comprehensive technical guide could be developed.

The Core Mechanism of Antiviral Agent p65: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global landscape of infectious diseases necessitates a deep and nuanced understanding of the host-virus interface. A critical component of the innate immune response to viral pathogens is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Central to this pathway is the p65 subunit, also known as RelA, which plays a pivotal role in orchestrating the transcriptional activation of a broad array of antiviral and pro-inflammatory genes. This technical guide provides a comprehensive overview of the mechanism of action centered around the p65 signaling pathway, a key target in the development of novel antiviral therapeutics. We will explore the molecular cascade leading to p65 activation, its downstream effects, and the experimental methodologies employed to investigate this crucial antiviral mechanism.

The p65/NF-κB Signaling Pathway: A Central Hub in Antiviral Defense

The NF-κB family of transcription factors are rapid-acting regulators that are essential for innate and adaptive immunity.[1] In its inactive state, the NF-κB dimer, most commonly the p65/p50 heterodimer, is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon viral infection, the cell's pattern recognition receptors (PRRs) detect viral components, such as viral DNA or RNA, triggering a signaling cascade.

This cascade culminates in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the IκB protein, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal on the p65/p50 dimer, allowing it to translocate into the nucleus.[2][3] Once in the nucleus, the p65-containing dimer binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes. This binding initiates the transcription of hundreds of genes, including those encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and key antiviral effectors like interferons.[1][2]

Quantitative Data Summary

While a specific "antiviral agent 65" is not a recognized compound, we can summarize the key molecular players and their roles in the p65-mediated antiviral response in the following table. This provides a quantitative and structured overview for researchers.

Component Molecular Class Function in Antiviral Response Key Interactions
p65 (RelA) Transcription FactorTranscriptional activation of antiviral and pro-inflammatory genes.p50, IκB, DNA (κB sites)
p50 Transcription FactorForms heterodimer with p65 to bind DNA.p65, DNA (κB sites)
IκB Inhibitory ProteinSequesters p65/p50 dimer in the cytoplasm.p65/p50, IKK
IKK Complex Kinase ComplexPhosphorylates IκB, leading to its degradation.IκB, Upstream signaling adaptors
Viral PAMPs Pathogen-Associated Molecular PatternsRecognized by host PRRs to initiate the signaling cascade.PRRs (e.g., TLRs, RLRs)
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Signaling ProteinsAmplify the immune response and recruit immune cells.Respective cytokine receptors
Antiviral Genes (e.g., IFN-β, ISGs) Effector ProteinsInhibit viral replication and spread.Viral components, Host cellular machinery

Experimental Protocols

Understanding the p65 mechanism of action relies on a variety of well-established experimental protocols. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for Antiviral Gene Expression
  • Objective: To quantify the expression levels of p65-regulated antiviral and pro-inflammatory genes following viral infection or treatment with a potential antiviral agent.

  • Methodology:

    • Cell Culture and Treatment: Plate host cells (e.g., A549, HEK293T) and allow them to adhere. Infect cells with the virus of interest or treat with the experimental compound. Include appropriate controls (mock-infected, vehicle-treated).

    • RNA Extraction: At desired time points post-infection/treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • qPCR Reaction: Prepare a reaction mix containing cDNA template, gene-specific primers for target genes (e.g., IFNB1, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or probe-based chemistry.

    • Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Analyze the resulting amplification curves and calculate the relative gene expression using the ΔΔCt method.

Western Blotting for p65 Nuclear Translocation
  • Objective: To determine the subcellular localization of p65 and confirm its translocation from the cytoplasm to the nucleus upon pathway activation.

  • Methodology:

    • Cell Treatment and Fractionation: Treat cells as described for qRT-PCR. Following treatment, harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or a dounce homogenizer.

    • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Denature equal amounts of protein from each fraction and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p65. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). Include antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates nuclear translocation.

Luciferase Reporter Assay for NF-κB Transcriptional Activity
  • Objective: To quantitatively measure the transcriptional activity of NF-κB in response to stimuli.

  • Methodology:

    • Plasmid Transfection: Co-transfect host cells with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple κB binding sites, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

    • Cell Treatment: After allowing for plasmid expression, treat the cells with the virus, compound, or stimulus of interest.

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates an increase in NF-κB transcriptional activity.

Visualizations of Signaling Pathways and Workflows

To further elucidate the complex interactions within the p65-mediated antiviral response, the following diagrams have been generated using the DOT language.

p65_activation_pathway p65 Activation Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus PRR Pattern Recognition Receptor (PRR) Virus->PRR binds IKK_complex IKK Complex PRR->IKK_complex activates IkB_p65_p50 IκB-p65/p50 (Inactive) IKK_complex->IkB_p65_p50 phosphorylates IκB IkB IκB IkB->IkB_p65_p50 p65_p50 p65/p50 p65_p50->IkB_p65_p50 Proteasome Proteasome IkB_p65_p50->Proteasome ubiquitinated IκB degraded p65_p50_nuc p65/p50 IkB_p65_p50->p65_p50_nuc releases p65/p50 DNA DNA (κB sites) p65_p50_nuc->DNA binds Transcription Transcription DNA->Transcription Antiviral_Genes Antiviral & Pro-inflammatory Gene Expression Transcription->Antiviral_Genes

Caption: The canonical NF-κB signaling pathway leading to p65 activation upon viral recognition.

experimental_workflow Experimental Workflow for p65 Activity Start Cell Culture & Viral Infection/ Compound Treatment RNA_Extraction RNA Extraction Start->RNA_Extraction Cell_Fractionation Cytoplasmic/ Nuclear Fractionation Start->Cell_Fractionation Transfection Luciferase Reporter Plasmid Transfection Start->Transfection qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Gene_Expression Antiviral Gene Expression Profile qRT_PCR->Gene_Expression Western_Blot Western Blot Cell_Fractionation->Western_Blot p65_Translocation p65 Nuclear Translocation Western_Blot->p65_Translocation Luciferase_Assay Dual-Luciferase Assay Transfection->Luciferase_Assay NFkB_Activity NF-κB Transcriptional Activity Luciferase_Assay->NFkB_Activity

References

In Silico Modeling and Simulation of Antiviral Agent 65: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational approaches used to model and simulate the interactions of Antiviral Agent 65 with its viral target. This compound, also known as compound 9, is a diarylheptanoid with known activity against the influenza H1N1 virus, exhibiting a 50% effective concentration (EC50) of 7 μg/mL.[1][2] This document outlines the methodologies for in silico analysis, including molecular docking and molecular dynamics simulations, and presents a framework for understanding the potential mechanism of action of this compound.

Quantitative Data Summary

While specific in silico binding energy data for this compound is not publicly available, this section presents antiviral activity data for a series of diarylheptanoids isolated from Alpinia officinarum, the same plant source as this compound. This data, obtained from in vitro assays against influenza A/PR/8/34 (H1N1), provides a comparative basis for understanding the potential potency of this class of compounds.[3]

Compound50% Inhibitory Concentration (IC50) (μM)50% Cytotoxic Concentration (CC50) (μM)Selectivity Index (SI = CC50/IC50)
7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one (3)18.2>324>17.8
(5S)-5-hydroxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone (8)19.4>331>17.1
This compound (Compound 9) ~22.4 (estimated from 7 µg/mL) Not specified Not specified
Oseltamivir (Control)0.045>1000>22222

Note: The IC50 for this compound is an approximation based on its reported EC50 of 7 µg/mL and an estimated molecular weight.

Experimental Protocols for In Silico Analysis

The following protocols describe a generalized workflow for the in silico modeling and simulation of this compound, based on standard practices for studying antiviral compounds targeting influenza virus proteins like neuraminidase or hemagglutinin.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target influenza virus protein (e.g., Neuraminidase H1N1) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH of 7.4.

    • Perform energy minimization of the protein structure using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Assign partial charges to the ligand atoms.

    • Minimize the energy of the ligand structure to obtain a stable conformation.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of the active site or a known inhibitor binding pocket.

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations.

    • Generate multiple binding poses and rank them based on their docking scores, which estimate the binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

    • Compare the binding mode and affinity of this compound with known inhibitors of the target protein.

Molecular Dynamics (MD) Simulation

MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into the stability of the binding and the conformational changes that may occur.

Protocol:

  • System Preparation:

    • Use the best-ranked docked complex of this compound and the target protein as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for the protein, ligand, and water molecules.

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run:

    • Run the production simulation for a significant duration (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of key interactions.

      • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity more accurately than docking scores.

Visualizations

The following diagrams illustrate key concepts relevant to the in silico analysis of this compound.

Caption: Influenza virus life cycle highlighting key stages and protein targets for antiviral drugs.

G In Silico Drug Discovery Workflow for this compound cluster_target Target Identification cluster_modeling Computational Modeling cluster_analysis Analysis & Optimization Target Identify Viral Target (e.g., Neuraminidase) Docking Molecular Docking Target->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Interaction_Analysis Analyze Interactions Binding_Energy->Interaction_Analysis Lead_Optimization Lead Optimization Interaction_Analysis->Lead_Optimization In_Vitro_Testing In_Vitro_Testing Lead_Optimization->In_Vitro_Testing Experimental Validation

Caption: A generalized workflow for the in silico discovery and optimization of antiviral agents.

References

Unraveling the Target: A Technical Guide to the Target Identification of Antiviral Agent 65

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 65, also identified as compound 9, is a diarylheptanoid compound isolated from Alpinia officinarum.[1] This natural product has demonstrated notable antiviral activity against influenza A (H1N1) virus, including strains resistant to the widely used neuraminidase inhibitor oseltamivir.[2] While its efficacy in cell-based and animal models is established, the precise molecular target within the host or viral machinery remains the subject of ongoing investigation. This technical guide provides a comprehensive overview of the studies conducted to date to elucidate the mechanism of action of this compound, details the experimental protocols employed, and outlines a prospective workflow for definitive target identification.

Quantitative Antiviral Activity

The antiviral efficacy of agent 65 has been quantified in several studies. The following table summarizes the key data regarding its activity against the influenza A/PR/8/34 (H1N1) virus.

Compound Assay Cell Line EC50 (μg/mL) CC50 (μg/mL) Selectivity Index (SI) Reference
This compound (Compound 9)MTT AssayMDCK7>100>14.3[1]
AO-0002Plaque ReductionMDCK5.8>100>17.2[2]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Mechanism of Action Studies: Elucidating the "How"

Initial studies into the mode of action of this compound have successfully narrowed down the stage of the viral life cycle it inhibits. These investigations have ruled out early-stage events such as viral entry and have pointed towards an intracellular target involved in viral replication.

Key Findings:
  • No Inhibition of Viral Adsorption or Invasion: Experiments have shown that this compound does not prevent the attachment of the influenza virus to host cells or its subsequent entry into the cells.[2]

  • Suppression of Viral RNA and Protein Synthesis: The compound has been observed to dose-dependently suppress the expression of viral messenger RNA (mRNA) and viral antigens within infected cells.[2] This indicates that the agent acts at a post-entry stage, likely interfering with viral transcription, replication, or translation.

The following diagram illustrates the currently understood mechanism of action.

G Fig. 1: Inferred Mechanism of Action of this compound cluster_virus_lifecycle Influenza Virus Lifecycle Entry Viral Entry (Adsorption & Invasion) Replication Viral RNA Replication & Transcription Entry->Replication Translation Viral Protein Synthesis Replication->Translation Assembly Virion Assembly & Release Translation->Assembly Agent65 This compound Agent65->Replication Inhibits

Fig. 1: Inferred Mechanism of Action of this compound

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antiviral activity and preliminary mechanism of action of this compound.

MTT Assay for Antiviral Activity and Cytotoxicity

This assay is used to determine the concentration of the agent that inhibits viral-induced cell death by 50% (EC50) and the concentration that causes a 50% reduction in the viability of uninfected cells (CC50).

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated until confluent.

  • Virus Infection: The cell monolayer is washed, and influenza A/PR/8/34 (H1N1) virus is added at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Serial dilutions of this compound are added to the infected cells. Control wells include virus-infected untreated cells and uninfected untreated cells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is read at 570 nm. The EC50 and CC50 values are calculated by regression analysis.

Plaque Reduction Assay

This assay directly measures the inhibition of viral replication by quantifying the reduction in the number of viral plaques.

  • Cell Culture: Confluent monolayers of MDCK cells in 6-well plates are used.

  • Virus Infection: Cells are infected with a dilution of influenza virus that produces a countable number of plaques.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with an agarose (B213101) medium containing various concentrations of this compound.

  • Incubation: Plates are incubated for 2-3 days until plaques are visible.

  • Plaque Visualization: The cells are fixed and stained with crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques in the treated wells is compared to the untreated control wells to determine the concentration of the agent that reduces the plaque number by 50%.

Real-Time RT-PCR for Viral mRNA Quantification

This method is used to quantify the levels of viral mRNA in infected cells treated with the antiviral agent.

  • Experimental Setup: MDCK cells are infected with influenza virus and treated with different concentrations of this compound.

  • RNA Extraction: At various time points post-infection, total RNA is extracted from the cells.

  • Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a specific primer for the viral gene of interest (e.g., M1 or NP gene).

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers and a probe specific to the viral gene. A housekeeping gene (e.g., GAPDH) is also quantified for normalization.

  • Data Analysis: The relative expression of the viral mRNA is calculated using the ΔΔCt method, comparing the treated samples to the untreated controls.

Prospective Target Identification Workflow

To definitively identify the molecular target of this compound, a multi-pronged approach is recommended. The following workflow outlines a logical progression of experiments.

G Fig. 2: Proposed Workflow for Target Identification of this compound cluster_workflow Target Identification Strategy Start Known: Inhibition of Viral RNA/Protein Synthesis Affinity_Chromo Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromo Genetic_Screens Genetic Screens (e.g., CRISPR-Cas9) Start->Genetic_Screens Biophysical_Assays Biophysical Validation (e.g., SPR, ITC) Affinity_Chromo->Biophysical_Assays Functional_Validation Functional Validation (e.g., Knockdown, Overexpression) Genetic_Screens->Functional_Validation Biophysical_Assays->Functional_Validation Target_ID Definitive Target Identified Functional_Validation->Target_ID

Fig. 2: Proposed Workflow for Target Identification
Detailed Methodologies for Target Identification

  • Affinity Chromatography-Mass Spectrometry:

    • Probe Synthesis: Synthesize a derivative of this compound with a linker arm for immobilization on a solid support (e.g., sepharose beads) without compromising its antiviral activity.

    • Protein Pull-down: Incubate the immobilized agent with lysates from influenza virus-infected cells.

    • Elution and Analysis: Elute the proteins that bind to the agent and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Genetic Screens (e.g., CRISPR-Cas9):

    • Library Transduction: Transduce host cells with a genome-wide CRISPR-Cas9 knockout library.

    • Selection: Treat the transduced cells with a sublethal concentration of this compound and infect with influenza virus.

    • Sequencing and Analysis: Identify the genes that, when knocked out, confer resistance to the antiviral agent by sequencing the guide RNAs enriched in the surviving cell population.

  • Biophysical Validation:

    • Surface Plasmon Resonance (SPR): Immobilize the candidate target protein on a sensor chip and measure the binding kinetics and affinity of this compound.

    • Isothermal Titration Calorimetry (ITC): Directly measure the thermodynamic parameters of the binding interaction between the agent and the purified candidate protein.

  • Functional Validation:

    • Gene Knockdown/Overexpression: Use siRNA or shRNA to knockdown the expression of the candidate target gene in host cells and assess the impact on the antiviral activity of agent 65. Conversely, overexpress the target protein and determine if it alters the agent's efficacy.

    • Enzymatic Assays: If the identified target is an enzyme, perform in vitro assays to determine if this compound directly inhibits its activity.

Conclusion

This compound represents a promising lead compound for the development of new anti-influenza therapies, particularly due to its activity against oseltamivir-resistant strains. While current research has pinpointed its mechanism to the post-entry stages of the viral life cycle, specifically the inhibition of viral RNA and protein synthesis, the definitive molecular target remains to be identified. The proposed target identification workflow, combining proteomic, genetic, and biophysical approaches, provides a clear roadmap for future research. Elucidating the precise target of this compound will not only accelerate its development as a therapeutic but also potentially unveil novel targets for anti-influenza drug discovery.

References

Technical Guide: Initial Cytotoxicity Screening of Antiviral Agent 65

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The development of novel antiviral therapeutics necessitates a thorough evaluation of their potential toxicity to host cells. A compound that effectively inhibits viral replication but induces significant cell death is of limited clinical value. This guide provides a comprehensive overview of the core methodologies and data interpretation for the initial in vitro cytotoxicity screening of a novel compound, designated Antiviral Agent 65. The protocols detailed herein cover the assessment of metabolic activity, cell membrane integrity, and the induction of programmed cell death pathways, namely apoptosis and necrosis.

Experimental Protocols

The initial screening of this compound involves a battery of assays to build a comprehensive cytotoxicity profile. It is crucial to perform these tests in parallel with antiviral efficacy assays to determine the therapeutic index.[1][2][3]

General Cell Culture
  • Cell Line: Vero E6 cells (or another relevant cell line for the target virus) are cultured in Dulbecco's Modified Eagle Medium (DMEM).

  • Media Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure: For all assays, cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment before treatment with this compound.[4]

Cell Viability Assays (Metabolic Activity)

Cell viability can be assessed by measuring the metabolic activity of the cell population, as viable cells possess active metabolism.[5] Tetrazolium reduction assays are commonly used for this purpose.[5]

The MTT assay measures cell viability based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692).[5][6]

  • Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in phosphate-buffered saline (PBS).

  • Treatment: Treat cells with serial dilutions of this compound for 24-48 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 10 µL of the MTT stock solution to each well for a final concentration of 0.5 mg/mL.[5]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[5][7]

The XTT assay is an alternative to the MTT assay where the tetrazolium salt XTT is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.[7][8]

  • Preparation: Prepare the XTT reagent and an electron coupling reagent according to the manufacturer's instructions.

  • Treatment: Treat cells with serial dilutions of this compound for 24-48 hours.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the orange formazan product at 475 nm.[8]

Membrane Integrity Assay (LDH Release)

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cell types.[9][10] When the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[9][11] The amount of LDH released is proportional to the number of damaged cells.[11][12]

  • Treatment: Treat cells with serial dilutions of this compound for 24-48 hours. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt, INT) to each well of the new plate.[11]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10][11]

  • Stop Reaction: Add 50 µL of a stop solution.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm.[11] The percentage of cytotoxicity is calculated using the formula:

    • % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100

Apoptosis and Necrosis Differentiation

It is critical to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) as they represent different mechanisms of toxicity.[13] This is commonly achieved using dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI).[14]

During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these early apoptotic cells.[14][15] PI is a nuclear dye that is impermeable to live and early apoptotic cells but can enter necrotic or late apoptotic cells with compromised membranes.[14]

  • Treatment: Treat cells with this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive.

Caspase Activity Assay

Caspases are a family of proteases that are crucial mediators of apoptosis.[16] They are categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7).[16][17] Measuring the activity of executioner caspases like caspase-3/7 confirms the involvement of the apoptotic pathway.

This assay utilizes a substrate peptide (e.g., DEVD) conjugated to a fluorophore.[17] When cleaved by active caspase-3/7, the fluorophore is released, and its fluorescence can be quantified.[16][17]

  • Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Reagent Addition: Add a "no-wash" caspase-3/7 reagent directly to the wells containing cells and media.[16]

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em ~485/520 nm for a green fluorophore).[16] The results are often expressed as a fold increase in fluorescence compared to untreated control cells.

Data Presentation: this compound

The following tables summarize hypothetical data from the initial cytotoxicity screening of this compound.

Table 1: Metabolic Activity Assessment Summary of IC₅₀ values obtained from MTT and XTT assays after 48-hour exposure.

AssayCell LineIC₅₀ (µM)
MTTVero E685.2
XTTVero E691.5

Table 2: Cell Membrane Integrity Assessment % Cytotoxicity determined by LDH release assay after 48-hour exposure to this compound.

Concentration (µM)% Cytotoxicity (Mean ± SD)
12.1 ± 0.5
105.8 ± 1.1
5015.3 ± 2.4
10035.7 ± 4.1
20068.9 ± 5.5

Table 3: Apoptosis and Necrosis Profile Percentage of cell populations after 24-hour treatment with 100 µM this compound, analyzed by Annexin V/PI staining and flow cytometry.

Cell Population% of Total Events
Live (Annexin V-/PI-)62.4%
Early Apoptotic (Annexin V+/PI-)25.1%
Late Apoptotic (Annexin V+/PI+)8.3%
Necrotic (Annexin V-/PI+)4.2%

Table 4: Apoptotic Pathway Activation Fold increase in Caspase-3/7 activity after 12-hour treatment with this compound.

Concentration (µM)Caspase-3/7 Activity (Fold Increase over Control)
101.2
502.8
1005.6

Visualizations

Diagrams are provided to illustrate key workflows and biological pathways relevant to the cytotoxicity screening of this compound.

G cluster_0 Initial Setup cluster_1 Cytotoxicity Assays cluster_2 Endpoints start Seed Vero E6 Cells (1x10^4 cells/well) incubate Incubate 24h (37°C, 5% CO2) start->incubate treat Treat with this compound (Serial Dilutions) incubate->treat metabolic Metabolic Assays (MTT / XTT) treat->metabolic membrane Membrane Integrity (LDH Assay) treat->membrane apoptosis Apoptosis/Necrosis (Annexin V / PI) treat->apoptosis caspase Caspase Activity (Caspase-3/7 Assay) treat->caspase ic50 Determine IC50 metabolic->ic50 cyto_percent Calculate % Cytotoxicity membrane->cyto_percent cell_pop Quantify Cell Populations apoptosis->cell_pop fold_inc Measure Fold Increase caspase->fold_inc

Caption: Experimental workflow for the cytotoxicity screening of this compound.

Caption: Distinguishing cell death mechanisms with Annexin V and PI staining.

G apoptotic_stimulus Apoptotic Stimulus (e.g., this compound) initiator Initiator Caspases (Caspase-8, Caspase-9) apoptotic_stimulus->initiator activates executioner Executioner Caspases (Caspase-3, Caspase-7) initiator->executioner activates substrates Cleavage of Cellular Substrates executioner->substrates leads to apoptosis Apoptosis substrates->apoptosis

Caption: Simplified signaling pathway for caspase-mediated apoptosis.

G intact_cell Intact Cell Cytosol LDH Enzyme damaged_cell Damaged Cell Cytosol intact_cell->damaged_cell Membrane Damage (by Agent 65) medium Culture Medium damaged_cell->medium LDH Release assay LDH Assay (Colorimetric Reading) medium->assay Sample Supernatant

Caption: Mechanism of LDH release from cells with compromised membranes.

Interpretation and Conclusion

The initial screening data for this compound suggests a moderate level of cytotoxicity. The IC₅₀ values around 90 µM indicate that cell metabolic activity is impacted at higher concentrations. The LDH assay confirms that cytotoxicity involves a loss of membrane integrity, which becomes significant at concentrations of 100 µM and above.

Crucially, the Annexin V and caspase-3/7 assay results strongly suggest that the primary mechanism of cell death induced by this compound is apoptosis. The significant increase in the early apoptotic population and the corresponding rise in caspase-3/7 activity at concentrations below the IC₅₀ value point to the activation of a programmed cell death pathway. The relatively low percentage of necrotic cells suggests that necrosis is not the primary mode of toxicity at the tested concentrations.

Next Steps:

  • Determine the Therapeutic Index (TI): Compare the cytotoxicity data (IC₅₀) with antiviral efficacy data (EC₅₀) to calculate the TI (IC₅₀/EC₅₀). A high TI is desirable.

  • Mechanism of Action: Further investigate the specific apoptotic pathway (intrinsic vs. extrinsic) being activated.

  • Time-Course Studies: Evaluate cytotoxicity at different time points to understand the kinetics of cell death.

  • Broader Cell Line Screening: Test the agent against a panel of different cell lines, including primary cells, to assess for cell-type-specific toxicity.

This guide outlines a foundational approach to the initial cytotoxicity screening of a novel antiviral candidate. The combination of these assays provides a robust, multi-faceted view of the compound's effect on host cells, which is essential for making informed decisions in the drug development pipeline.

References

Antiviral agent 65 broad-spectrum antiviral activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific and medical databases has yielded no specific information on a compound or drug designated as "antiviral agent 65." This nomenclature does not correspond to any known or publicly documented antiviral agent in development or clinical use.

The term "this compound" is too generic to identify a unique therapeutic candidate. Scientific literature and drug development pipelines utilize specific chemical names, company- or institution-assigned codenames (e.g., GS-5734 for Remdesivir), or established generic names to identify antiviral compounds.

The initial request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled without a precise and recognized identifier for the antiviral agent .

Researchers, scientists, and drug development professionals rely on specific nomenclature to track and report findings. Broad-spectrum antiviral agents are a significant area of research, with numerous compounds under investigation.[1][2][3] These are typically identified by specific alphanumeric codes or chemical names. Examples of broad-spectrum antiviral agents with specific identifiers mentioned in the literature include BCX4430, Favipiravir (T-705), and Arbidol.[1]

We urge the user to provide a more specific name for the antiviral agent of interest. This could be:

  • A chemical name (e.g., (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile)

  • A common or generic name (e.g., Remdesivir)

  • A specific codename from a publication or company (e.g., JMN3-003, NV-387)

Once a specific and verifiable name is provided, a thorough literature search can be conducted to assemble the requested technical guide, including all requisite data, protocols, and visualizations. Without this critical information, it is not possible to proceed with the creation of the requested content.

References

Structure-Activity Relationship of Antiviral Agent 65: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of antiviral agent 65 and related diarylheptanoids isolated from Alpinia officinarum. The document summarizes key quantitative data, details experimental protocols for antiviral evaluation, and presents visual diagrams of experimental workflows and the proposed mechanism of action.

Introduction

This compound, also known as compound 9, is a diarylheptanoid that has demonstrated antiviral activity against the influenza H1N1 virus.[1][2] It belongs to a class of natural products isolated from the rhizomes of Alpinia officinarum, a plant used in traditional medicine.[3][4] Understanding the structure-activity relationship of these compounds is crucial for the development of more potent and selective antiviral agents. This guide focuses on the anti-influenza activity of a series of ten diarylheptanoids, providing a comparative analysis of their efficacy and cytotoxicity.

Structure-Activity Relationship (SAR) Data

The anti-influenza A/PR/8/34 (H1N1) virus activities and cytotoxicities of ten diarylheptanoids were evaluated in Madin-Darby canine kidney (MDCK) cells.[3] The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to establish a preliminary structure-activity relationship.

Compound NumberStructureEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
1 7-(4''-hydroxyphenyl)-1-phenyl-4E-hepten-3-one5.0>100>20
2 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one2.9>100>34.5
3 (5R)-5-hydroxy-1,7-diphenyl-3-heptanone21.738.31.8
4 5-hydroxy-7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-3-heptanone10.048.14.8
5 (5R)-5-methoxy-1,7-diphenyl-3-heptanone>1017.0-
6 (5S)-5-hydroxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone3.261.919.3
7 (5S)-5-hydroxy-7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-3-heptanone10.048.14.8
8 (5S)-5-methoxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone>1018.5-
9 (this compound) (5S)-5-methoxy-7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-3-heptanone7.031.04.4

Table compiled from data presented in "Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum".[3]

Key SAR Observations:

  • Unsaturation in the Heptane (B126788) Chain: The presence of a double bond at the 4-position, as seen in compounds 1 and 2 , appears to be favorable for antiviral activity, with compound 2 being the most potent.

  • Hydroxylation and Methoxylation of the Phenyl Ring: A hydroxyl group at the 4''-position of the phenyl ring is common among the active compounds. The addition of a methoxy (B1213986) group at the 3''-position (compound 2 vs. 1 ) enhances the antiviral potency.

  • Stereochemistry at C5: The stereochemistry at the 5-position influences activity. For instance, the (5S)-hydroxy configuration in compound 6 shows good activity.

  • Methoxy Group at C5: The presence of a methoxy group at the 5-position, as in this compound (compound 9 ), results in moderate activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these diarylheptanoids.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of plaques (zones of cell death) caused by viral infection.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.

  • Virus Propagation: Influenza A/PR/8/34 (H1N1) virus is propagated in the allantoic cavity of 10-day-old embryonated chicken eggs. The allantoic fluid is harvested, and the virus titer is determined by a plaque assay on MDCK cells.

  • Plaque Reduction Assay:

    • MDCK cells are seeded in 6-well plates and grown to confluence.

    • The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with approximately 100 plaque-forming units (PFU) of influenza virus.

    • After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

    • The cells are then overlaid with an agar (B569324) medium containing DMEM, 0.8% agarose, and varying concentrations of the test compounds.

    • The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

    • The cells are fixed with 10% formalin and stained with a 0.5% crystal violet solution.

    • The number of plaques in each well is counted, and the EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[5]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of the test compounds.

  • Cell Seeding: MDCK cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated as the compound concentration that reduces the cell viability by 50% compared to the untreated control.[3]

Visualizations

Experimental Workflow for Antiviral Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis A MDCK Cell Culture C Plaque Reduction Assay A->C D MTT Cytotoxicity Assay A->D B Influenza Virus Propagation B->C E Determine EC50 C->E F Determine CC50 D->F G Calculate Selectivity Index (SI) E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Workflow for the in vitro evaluation of diarylheptanoids.

Proposed Mechanism of Action

Studies on a related diarylheptanoid, AO-0002, suggest that the antiviral action does not involve the inhibition of virus adsorption or cell entry. Instead, it appears to suppress the expression of viral messenger RNA (mRNA) and viral antigens within the host cell.[5]

G cluster_0 Influenza Virus Replication Cycle cluster_1 Inhibitory Action A Virus Entry B Viral RNA Transcription (mRNA Synthesis) A->B C Viral Protein Synthesis (Antigen Expression) B->C D Virus Assembly & Release C->D Inhibitor Diarylheptanoid (e.g., AO-0002) Inhibitor->B Inhibitor->C

Caption: Proposed inhibition of viral replication by diarylheptanoids.

Conclusion

The diarylheptanoids isolated from Alpinia officinarum represent a promising class of natural products with anti-influenza virus activity. The structure-activity relationship studies indicate that modifications to the heptane chain and substitutions on the phenyl rings significantly impact their antiviral potency and selectivity. Further investigation into the precise molecular targets and optimization of the lead compounds could pave the way for the development of novel anti-influenza therapeutics. The proposed mechanism of action, involving the suppression of viral mRNA and protein synthesis, suggests a different therapeutic approach compared to existing neuraminidase inhibitors.

References

Technical Guide: Antiviral Agent 65 - Inhibition of Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Antiviral Agent 65 is a hypothetical compound presented for illustrative purposes. The data and experimental details are representative of a class of antiviral agents known as RNA-dependent RNA polymerase (RdRp) inhibitors, with specific values modeled after the well-characterized antiviral drug, Remdesivir.

Executive Summary

This compound is a novel nucleoside analog demonstrating potent, broad-spectrum antiviral activity against a range of RNA viruses. Its mechanism of action is the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication. By acting as a chain terminator during RNA synthesis, this compound effectively halts viral proliferation. This document provides a comprehensive technical overview of this compound, including its in vitro efficacy, mechanism of action, and detailed protocols for its evaluation.

Mechanism of Action: Inhibition of RNA-Dependent RNA Polymerase

This compound is a prodrug that, upon entering the host cell, is metabolized into its active triphosphate form. This active metabolite mimics a natural nucleotide triphosphate, allowing it to be recognized and incorporated into the nascent viral RNA strand by the viral RdRp. Once incorporated, this compound terminates the RNA chain elongation process, thereby preventing the successful replication of the viral genome. The selectivity of this compound stems from the viral RdRp's higher affinity for the active metabolite compared to the host cell's own DNA and RNA polymerases.

Mechanism of Action of this compound cluster_cell Host Cell A This compound (Prodrug) B Metabolism A->B Enters Cell C Active Triphosphate Metabolite B->C Cellular Kinases D Viral RNA Replication C->D Competes with natural NTPs F Chain Termination D->F Incorporation of Active Metabolite E Viral RdRp E->D Catalyzes G Inhibition of Viral Replication F->G

Caption: Mechanism of Action of this compound.

Quantitative In Vitro Efficacy

The antiviral activity of this compound has been evaluated against a panel of RNA viruses in various cell lines. The key metrics for its efficacy and safety are the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50).

Virus FamilyVirus (Strain)Cell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
CoronaviridaeSARS-CoV-2Vero E6Plaque Reduction0.77>100>129
CoronaviridaeMERS-CoVVero E6Plaque Reduction0.07>100>1428
CoronaviridaeOC43Huh7CPE0.067>50>746
EnteroviridaeEnterovirus 68DH1 HeLaCPE0.050>50>1000
FlaviviridaeDengue Virus (DENV)Huh7Luciferase0.12-0.23>50>217
FiloviridaeEbola Virus (EBOV)Vero E6Plaque Reduction0.086>100>1162

Data modeled after published values for Remdesivir.[1][2]

TargetAssay TypeIC50 (µM)
SARS-CoV-2 RdRpIn vitro Polymerase Assay27.6

Data modeled after published values for a representative non-nucleoside RdRp inhibitor.[3]

Experimental Protocols

Virus Yield Reduction Assay (Plaque Assay)

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.

Materials:

  • Susceptible host cells (e.g., Vero E6)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Semi-solid overlay medium (e.g., 1.2% Avicel in DMEM)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Aspirate the medium from the cell monolayers. Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 in the presence of the various concentrations of this compound or a vehicle control.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and add 2 mL of the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fixation: Aspirate the overlay and fix the cells with the fixing solution for at least 30 minutes.

  • Staining: Remove the fixing solution and stain the cell monolayer with the crystal violet solution for 15 minutes.

  • Washing and Drying: Gently wash the wells with water and allow the plates to air dry.

  • Plaque Counting: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.[3][4][5]

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of viral RdRp.

Materials:

  • Purified recombinant viral RdRp enzyme complex

  • RNA template-primer

  • Nucleotide triphosphates (NTPs), including a labeled NTP (e.g., [α-³²P]GTP or a fluorescent analog)

  • Active triphosphate form of this compound

  • Reaction buffer (e.g., 50 mM HEPES, 10 mM KCl, 5 mM MgCl₂, 10 mM DTT)

  • RNase inhibitor

  • Stop solution (e.g., EDTA)

  • DE81 filter paper or equipment for gel electrophoresis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA template-primer, unlabeled NTPs, and the active triphosphate form of this compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme complex.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Product Detection:

    • Filter Binding Assay: Spot the reaction mixture onto DE81 filter paper. Wash the filters to remove unincorporated labeled NTPs. Measure the radioactivity of the incorporated label using a scintillation counter.[6]

    • Gel Electrophoresis: Analyze the reaction products on a denaturing polyacrylamide gel. Visualize the RNA products by autoradiography or fluorescence imaging.

  • Data Analysis: Determine the amount of RNA synthesis at each concentration of the inhibitor. The IC50 value is the concentration of the active form of this compound that reduces RdRp activity by 50%.[7][8]

Visualizations

Positive-Sense RNA Virus Replication Cycle

Positive-Sense RNA Virus Replication Cycle cluster_host Host Cell Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation of Viral Polyprotein Uncoating->Translation Replication 4. RNA Replication (via RdRp) Translation->Replication Assembly 5. Assembly Translation->Assembly Replication->Assembly Release 6. Release Assembly->Release Virus_Out Progeny Virions Release->Virus_Out Virus_In Virion Virus_In->Entry

Caption: Overview of the positive-sense RNA virus replication cycle.

Experimental Workflow for Antiviral Agent Evaluation

Experimental Workflow for Antiviral Agent Evaluation A Compound Synthesis & Library Screening B In Vitro Assays A->B C Cytotoxicity Assay (CC50) B->C D Antiviral Efficacy Assay (e.g., Plaque Reduction, EC50) B->D E Mechanism of Action Assay (e.g., Polymerase Assay, IC50) B->E F Lead Compound Optimization C->F D->F E->F G In Vivo Studies (Animal Models) F->G

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antiviral Agent 65

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of "Antiviral Agent 65," a novel compound with potential antiviral activity. The protocols outlined below are foundational and can be adapted for specific viruses and cell lines. They are designed to determine key parameters such as the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), which indicates the compound's therapeutic window.[1]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the quantitative data obtained from a series of in vitro assays designed to assess the efficacy and cytotoxicity of this compound against a panel of viruses.

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A (H1N1)MDCKPlaque Reduction2.5>100>40
Herpes Simplex Virus 1 (HSV-1)VeroCPE Inhibition5.1>100>19.6
Respiratory Syncytial Virus (RSV)HEp-2Viral Yield Reduction (qPCR)1.88547.2
SARS-CoV-2Vero E6CPE Inhibition3.7>100>27

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage, or cytopathic effect, to host cells.[2] The ability of this compound to protect cells from virus-induced death or morphological changes is quantified.

Protocol:

  • Cell Seeding: Seed a 96-well microplate with a suitable host cell line (e.g., Vero cells for HSV-1) at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of eight half-log₁₀ serial dilutions of this compound in cell culture medium, typically starting from 32 µM.

  • Treatment: Once the cell monolayer is confluent, remove the growth medium. Add the prepared dilutions of this compound to the wells in triplicate. Include control wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Infection: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except for the "cells only" control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until at least 80% CPE is observed in the virus control wells. This typically takes 3-5 days.

  • Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with neutral red or using a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Determine the EC₅₀ value, the concentration of this compound that inhibits CPE by 50%, by regression analysis of the dose-response curve. The CC₅₀ is determined in parallel on uninfected cells.

Plaque Reduction Assay

For lytic viruses that form plaques (localized areas of cell death), this assay quantifies the reduction in the number and/or size of these plaques in the presence of the antiviral agent. The plaque reduction neutralization test (PRNT) is considered the "gold standard" for measuring neutralizing antibodies.

Protocol:

  • Cell Seeding: Seed 6- or 12-well plates with a susceptible host cell line (e.g., MDCK for Influenza A) to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days), which is dependent on the virus.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration of this compound that reduces the plaque number by 50%.

Viral Yield Reduction Assay (via qPCR)

This assay directly measures the amount of progeny virus produced in the presence of an antiviral agent by quantifying viral nucleic acid.

Protocol:

  • Cell Seeding and Infection: Seed cells in a suitable format (e.g., 24-well plates) and infect with the virus of interest (e.g., RSV on HEp-2 cells) at a specific MOI.

  • Treatment: After viral adsorption, wash the cells and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a full replication cycle of the virus (e.g., 24-48 hours).

  • Sample Collection: Harvest the cell culture supernatant and/or the cells.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the collected samples. For RNA viruses, a reverse transcription step is necessary to generate cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a viral gene to quantify the number of viral genomes.

  • Data Analysis: Generate a standard curve using a sample with a known number of viral genome copies. Determine the reduction in viral nucleic acid in the treated samples compared to the untreated virus control. The EC₅₀ is the concentration of this compound that reduces the viral yield by 50%.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of antiviral candidates like this compound. This process begins with high-throughput screening to identify initial hits, followed by more detailed secondary assays to confirm activity and assess cytotoxicity.

G cluster_0 Primary Screening cluster_1 Secondary Assays & Lead Optimization Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) CPE Inhibition Assay CPE Inhibition Assay High-Throughput Screening (HTS)->CPE Inhibition Assay Hit Identification Hit Identification CPE Inhibition Assay->Hit Identification Dose-Response & EC50 Determination Dose-Response & EC50 Determination Hit Identification->Dose-Response & EC50 Determination Plaque Reduction Assay Plaque Reduction Assay Dose-Response & EC50 Determination->Plaque Reduction Assay Viral Yield Reduction (qPCR) Viral Yield Reduction (qPCR) Dose-Response & EC50 Determination->Viral Yield Reduction (qPCR) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Dose-Response & EC50 Determination->Cytotoxicity Assay (CC50) Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation Cytotoxicity Assay (CC50)->Selectivity Index (SI) Calculation Lead Candidate Lead Candidate Selectivity Index (SI) Calculation->Lead Candidate

Caption: General workflow for in vitro antiviral drug screening.

Viral Life Cycle and Potential Targets of Antiviral Agents

Antiviral drugs can target various stages of the viral life cycle. Understanding the mechanism of action of this compound will involve identifying which of these stages it inhibits.

G cluster_cell Host Cell Replication Viral Genome Replication Targeted by: Nucleoside Analogs Synthesis Protein Synthesis & Processing Targeted by: Protease Inhibitors Replication->Synthesis Assembly Virion Assembly Targeted by: Assembly Inhibitors Synthesis->Assembly Release Release Targeted by: Neuraminidase Inhibitors Assembly->Release Virus Virus Attachment Attachment & Entry Targeted by: Entry/Fusion Inhibitors Virus->Attachment Uncoating Uncoating Targeted by: Uncoating Inhibitors Attachment->Uncoating Uncoating->Replication Progeny Progeny Virus Release->Progeny

Caption: Key stages of the viral life cycle as potential drug targets.

Host Signaling Pathways in Viral Infection

Viruses often manipulate host cell signaling pathways to facilitate their replication. Antiviral agents may also act by modulating these host pathways.

G Viral_PAMPs Viral PAMPs (e.g., dsRNA) PRRs Pattern Recognition Receptors (e.g., TLRs, RLRs) Viral_PAMPs->PRRs Signaling_Cascade Signaling Cascade (e.g., MAVS, TRIF) PRRs->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., IRF3, NF-κB) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Interferons Interferons (IFNs) Gene_Expression->Interferons ISGs Interferon-Stimulated Genes (ISGs) Gene_Expression->ISGs Antiviral_State Antiviral State Interferons->Antiviral_State ISGs->Antiviral_State

Caption: Innate immune signaling pathway leading to an antiviral state.

References

Application Notes and Protocols for Antiviral Agent 65: Cell Culture Models for Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral pathogens presents a continuous challenge to global health, necessitating the rapid development of effective antiviral therapeutics. A cornerstone of antiviral drug discovery is the robust in vitro evaluation of a compound's ability to inhibit viral replication within a controlled cellular environment. This document provides detailed application notes and standardized protocols for assessing the antiviral activity of a novel investigational compound, designated Antiviral Agent 65, using established cell culture models.

These protocols are designed to determine critical efficacy and safety parameters, including the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).[1] The selectivity index, a ratio of CC50 to EC50, is a crucial measure of an antiviral compound's therapeutic window.[1] Generally, a selectivity index of 10 or greater is considered indicative of promising in vitro activity.[1] The methodologies described herein are foundational and can be adapted for various viruses and appropriate host cell lines.

Recommended Cell Culture Models

The choice of cell line is critical for the successful propagation of the virus and the accurate assessment of antiviral efficacy. The selection depends on the specific virus being studied. For respiratory viruses, several well-characterized cell lines are routinely used.

  • Madin-Darby Canine Kidney (MDCK) Cells: These are the primary cell line for the isolation and propagation of influenza A and B viruses.[2][3][4][5]

  • Vero E6 Cells: An African green monkey kidney cell line, Vero E6 cells are highly susceptible to a wide range of viruses, including coronaviruses like SARS-CoV-2.[6][7]

  • A549 Cells: A human lung adenocarcinoma cell line, A549 is a relevant model for studying human respiratory viruses.[7][8] To enhance permissivity to certain viruses like SARS-CoV-2, A549 cells can be engineered to express key host factors such as ACE2 and TMPRSS2.[8]

  • Calu-3 Cells: A human lung adenocarcinoma cell line that robustly supports the replication of SARS-CoV-2.[7][9]

  • HEp-2 Cells: Commonly used for the isolation of respiratory syncytial virus (RSV).[2]

Data Presentation: Efficacy and Cytotoxicity of this compound

The antiviral activity and cytotoxicity of this compound would be determined against a panel of relevant viruses and cell lines. The data should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeEC50 (µM)
Influenza A/H1N1MDCKPlaque ReductionData
Influenza BMDCKViral Yield ReductionData
SARS-CoV-2Vero E6CPE InhibitionData
SARS-CoV-2A549-hACE2Plaque ReductionData
RSVHEp-2Viral Yield ReductionData

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeIncubation Time (hrs)CC50 (µM)
MDCKMTT Assay72Data
Vero E6Neutral Red Assay72Data
A549-hACE2CellTiter-Glo72Data
HEp-2LDH Release Assay72Data

Table 3: Selectivity Index of this compound

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A/H1N1MDCKDataDataCalculated Value
SARS-CoV-2Vero E6DataDataCalculated Value

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is imperative to perform these assays in a Biosafety Level 2 (BSL-2) or higher facility, depending on the virus being handled.

Cytotoxicity Assay

This assay is crucial to differentiate true antiviral activity from non-specific cell killing.[10] It is performed in parallel with the antiviral assays, using the same cell lines, incubation times, and compound concentrations, but in the absence of the virus.[10][11]

Protocol: MTT Assay

  • Cell Seeding: Seed the selected host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated using non-linear regression analysis.[12][13]

Plaque Reduction Assay

This is a classic and widely used method to quantify the infectivity of a lytic virus and the efficacy of an antiviral compound.[14] The principle is that an effective antiviral agent will reduce the number of plaques, which are localized areas of cell death caused by viral replication.[2]

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed susceptible cells (e.g., MDCK or Vero E6) in 6-well or 12-well plates and grow to confluency.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units).

  • Infection: Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS.[14] Add the virus-compound mixtures to the respective wells.[14] Incubate for 1-2 hours at 37°C to allow for viral adsorption.[14]

  • Overlay Application: After the adsorption period, carefully aspirate the inoculum.[14] Gently add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding dilutions of this compound.[14] This overlay restricts the spread of progeny virions to adjacent cells.[6][14]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.[14]

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain the cell monolayer with a staining solution like 0.1% Crystal Violet.[2][14] Plaques will appear as clear zones against a background of stained, uninfected cells.[2]

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Viral Yield Reduction Assay

This assay measures the production of new infectious virus particles from treated versus untreated cells.[15] It is a sensitive method to quantify the inhibitory effect of an antiviral compound on viral replication.[15][16]

Protocol: Viral Yield Reduction Assay

  • Cell Seeding and Infection: Seed cells in a 24-well plate and grow to confluency. Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: After incubation, subject the plates to three cycles of freeze-thawing to lyse the cells and release the progeny virions.

  • Titration of Viral Yield: Collect the supernatant from each well. Determine the viral titer in each sample by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: The EC50 is the concentration of this compound that reduces the viral yield by 50% compared to the untreated virus control.

Visualizations

Experimental Workflows

Experimental_Workflow General Experimental Workflow for Antiviral Testing cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Efficacy Assays cluster_assays C1 Seed Cells C2 Add Compound Dilutions C1->C2 C3 Incubate (48-72h) C2->C3 C4 Measure Cell Viability (e.g., MTT) C3->C4 C5 Calculate CC50 C4->C5 SI Calculate Selectivity Index (SI = CC50 / EC50) C5->SI A1 Seed Cells A2 Infect with Virus + Compound A1->A2 A3 Incubate A2->A3 A4 Measure Viral Inhibition A3->A4 A5 Calculate EC50 A4->A5 Plaque Plaque Reduction Assay A4->Plaque Yield Viral Yield Reduction Assay A4->Yield CPE CPE Inhibition Assay A4->CPE A5->SI

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Hypothetical Signaling Pathway Inhibition

Many antiviral agents function by targeting specific host or viral pathways essential for replication.[17][18] The diagram below illustrates a hypothetical mechanism where this compound inhibits a host cell kinase pathway that the virus hijacks for its replication.

Signaling_Pathway Hypothetical Mechanism of Action for this compound cluster_virus Viral Lifecycle cluster_host Host Cell Signaling Virus Virus Entry Entry & Uncoating Virus->Entry Replication Viral Replication Entry->Replication KinaseA Kinase A Entry->KinaseA Hijacks Pathway Assembly Assembly & Release Replication->Assembly Receptor Host Cell Receptor Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB ProViral Pro-Viral Factors KinaseB->ProViral ProViral->Replication Supports Agent65 This compound Agent65->KinaseB Inhibits

Caption: Inhibition of a pro-viral host signaling pathway.

References

Application Notes and Protocols: Antiviral Agent 65 Animal Model Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 65 is a nucleotide analogue prodrug with broad-spectrum antiviral activity.[1] As a prodrug, it readily enters host cells where it is metabolized into its active triphosphate form.[2] This active form acts as an adenosine (B11128) triphosphate (ATP) mimic and is incorporated into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp).[2][3] This incorporation leads to delayed chain termination, effectively halting viral replication.[2][4] Efficacy has been demonstrated in various animal models against several viruses, including coronaviruses like SARS-CoV-2 and MERS-CoV, as well as Ebola virus.[1][5][6] These studies are crucial for guiding clinical trial design and establishing effective treatment protocols.

This document provides a summary of the efficacy data for this compound in key animal models and detailed protocols for conducting similar preclinical evaluations.

Mechanism of Action

This compound inhibits viral replication by targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for copying the viral RNA genome.[2][7]

Mechanism_of_Action cluster_outside

Data Presentation: Efficacy in Animal Models

The efficacy of this compound has been evaluated in rhesus macaque models for SARS-CoV-2, MERS-CoV, and Ebola virus infections. The data consistently demonstrate a significant reduction in viral load, amelioration of clinical symptoms, and improved survival rates.

Table 1: Efficacy of this compound against SARS-CoV-2 in Rhesus Macaques
ParameterVehicle Control GroupThis compound Treated GroupEfficacy OutcomeReference
Clinical Signs All 6 animals showed signs of respiratory disease.1 of 6 animals showed mild respiratory signs.Did not show signs of respiratory disease.[1][8]
Pulmonary Infiltrates Observed on radiographs.Reduced pulmonary infiltrates.Significant reduction in lung damage.[1][9]
Lung Viral Load (necropsy) Higher viral loads detected.Lower lung viral loads.Significant reduction in viral replication.[1][10]
Virus Titers (Bronchoalveolar Lavage) Higher virus titers.Reduced virus titers 12h post-first dose.Rapid reduction in lower respiratory tract virus.[1]
Table 2: Efficacy of this compound against MERS-CoV in Rhesus Macaques
Treatment RegimenClinical SignsLung Viral LevelsLung DamageReference
Prophylactic (24h before infection)No signs of respiratory disease.Significantly lower than control.No lung damage observed.[11][12]
Therapeutic (12h after infection)Less severe than control.Lower than control.Less severe damage than control.[5][11][12]
Table 3: Efficacy of this compound against Ebola Virus (EBOV) in Rhesus Macaques
ParameterVehicle Control Group (n=6)This compound Treated Group (n=6)Efficacy OutcomeReference
Survival Rate 17% (1 of 6)67% (4 of 6)Significant survival benefit (p=0.032).[6]
Serum Viral Titer Higher viremia.Significantly reduced serum viral titer.Reduction in systemic viral load.[6][13]
Clinical Pathology Severe EVD-associated changes.Amelioration of clinical-pathological changes.Improved clinical biomarkers.[13][14]
Lung Histology Severe lung pathology.Reduced lung damage.Protection against severe lung injury.[6][13]

Experimental Protocols

The following protocols are generalized from published studies and provide a framework for evaluating the in vivo efficacy of antiviral agents.

Rhesus Macaque Model for SARS-CoV-2 Efficacy Study

This protocol outlines a therapeutic efficacy study in a non-human primate model.

Workflow_SARS_CoV_2 Acclimatization 1. Animal Acclimatization (Rhesus Macaques) Infection 2. SARS-CoV-2 Challenge (Intranasal, Intratracheal, Ocular, Oral) Acclimatization->Infection Grouping 3. Group Allocation (n=6 per group) Infection->Grouping Treatment 4. Treatment Initiation (12h post-infection) - this compound (IV) - Vehicle Control (IV) Grouping->Treatment Monitoring 5. Daily Monitoring (7 days) - Clinical Scores - Radiographs - Nasal Swabs Treatment->Monitoring Necropsy 6. Necropsy (Day 7) - Tissue Collection (Lungs) - Bronchoalveolar Lavage (BAL) Monitoring->Necropsy Analysis 7. Data Analysis - Viral Load (qRT-PCR) - Histopathology - Clinical Data Review Necropsy->Analysis

a. Animal Model:

  • Species: Rhesus macaque (Macaca mulatta).

  • Number: 12 animals, allocated into a treatment group and a vehicle control group (n=6 each).[15]

b. Virus Challenge:

  • Strain: SARS-CoV-2 isolate (e.g., nCoV-WA1-2020).

  • Dose: A total dose of approximately 2.6 x 10^6 TCID50.[16]

  • Administration: Combined intranasal, intratracheal, ocular, and oral routes to mimic natural infection.[16]

c. Treatment Regimen:

  • Timing: Initiate treatment 12 hours post-infection, timed to occur shortly before the expected peak of virus replication in the lungs.[10][15]

  • Drug: this compound.

  • Dosing: Intravenous (IV) loading dose of 10 mg/kg on day 0, followed by a daily maintenance dose of 5 mg/kg for the subsequent 6 days.[16]

  • Control: An equal volume of a vehicle solution administered intravenously on the same schedule.[10]

d. Sample Collection and Monitoring:

  • Clinical Observations: Daily monitoring for clinical signs of respiratory disease (e.g., rapid or difficult breathing).[10]

  • Radiography: Chest radiographs taken regularly to assess for pulmonary infiltrates.[1]

  • Virology: Daily nasal swabs to assess upper respiratory tract viral shedding.[16] Bronchoalveolar lavage (BAL) and lung tissue collected at necropsy (Day 7) for viral load determination.[1]

e. Endpoints and Analysis:

  • Primary Efficacy Endpoints:

    • Reduction in clinical signs of respiratory illness.

    • Reduction in lung viral load (measured by qRT-PCR).

    • Reduction in pulmonary pathology (assessed by histopathology).

  • Data Analysis: Compare viral titers, clinical scores, and pathology scores between the treated and vehicle control groups using appropriate statistical methods.

Protocol for Viral Load Quantification by qRT-PCR

This protocol details the quantification of viral RNA from collected biological samples.

a. Sample Preparation:

  • Extract RNA from nasal swabs, BAL fluid, or homogenized lung tissue using a suitable viral RNA extraction kit according to the manufacturer's instructions.

  • Elute the purified RNA in nuclease-free water.

b. qRT-PCR Reaction:

  • Prepare a one-step qRT-PCR master mix containing reverse transcriptase, DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green or a probe-based system).

  • Add forward and reverse primers and, if applicable, a probe specific to a conserved region of the viral genome (e.g., the N gene for coronaviruses).

  • Add a defined volume of the extracted RNA to the master mix.

  • Run the reaction on a real-time PCR instrument with the following general cycling conditions:

    • Reverse Transcription: 50°C for 10-15 minutes.

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (40-45 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis (for SYBR Green): Perform as per instrument guidelines.

c. Quantification:

  • Generate a standard curve using serial dilutions of a plasmid containing the target viral gene sequence.

  • Quantify the viral RNA copies in the experimental samples by interpolating their quantification cycle (Cq) values against the standard curve.

  • Normalize results to the amount of tissue (for lung samples) or volume of fluid (for BAL/swabs) and express as viral RNA copies/gram or copies/mL.

Conclusion

The data from multiple non-human primate models robustly support the in vivo efficacy of this compound.[1][5][6] Treatment initiated early in the course of infection leads to significant clinical benefits, including reduced viral replication and decreased tissue damage.[1][11][12] These findings underscore the therapeutic potential of this compound and provide a strong basis for its continued development and clinical investigation. The protocols provided herein offer a standardized approach for further preclinical evaluation of this and other novel antiviral candidates.

References

Using Antiviral agent 65 in high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Utilizing Antiviral Agent 65 in High-Throughput Screening

Introduction

This compound is a novel small molecule inhibitor targeting the essential viral protease of a range of RNA viruses. Its specific mechanism of action, focused on a highly conserved enzymatic pocket, makes it a promising candidate for broad-spectrum antiviral development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel antiviral compounds.

The primary goal of an HTS campaign with this compound is to screen large compound libraries to identify molecules that either potentiate its activity, exhibit synergistic effects, or act on alternative viral or host targets to inhibit viral replication. This can lead to the discovery of new combination therapies or novel antiviral agents with distinct mechanisms of action.

Mechanism of Action: Inhibition of Viral Protease

This compound acts as a competitive inhibitor of the viral main protease (Mpro), a critical enzyme for viral replication. The protease is responsible for cleaving the viral polyprotein into functional individual proteins. By binding to the active site of the protease, this compound prevents this cleavage, thereby halting the viral life cycle.

Mechanism_of_Action node_vrna Viral RNA node_polyprotein Viral Polyprotein node_vrna->node_polyprotein Translation node_functional Functional Viral Proteins node_polyprotein->node_functional Cleavage node_protease Viral Protease (Mpro) node_protease->node_polyprotein node_replication Viral Replication node_functional->node_replication node_agent65 This compound node_agent65->node_protease Inhibits

Figure 1: Mechanism of action of this compound.

High-Throughput Screening Workflow

A typical HTS workflow using this compound involves a primary screen to identify initial hits, followed by secondary and tertiary assays for validation and characterization. This tiered approach is designed to eliminate false positives and prioritize promising candidates for further development.

HTS_Workflow node_library Compound Library (10,000s of compounds) node_primary Primary Screen: FRET-based Protease Assay node_library->node_primary node_hits Initial Hits node_primary->node_hits node_secondary Secondary Screen: Cell-based Viral Replication Assay node_hits->node_secondary node_confirmed Confirmed Hits node_secondary->node_confirmed node_tertiary Tertiary Assay: Cytotoxicity Assay (e.g., MTT/XTT) node_confirmed->node_tertiary node_leads Validated Leads node_tertiary->node_leads

Figure 2: High-throughput screening cascade.

Data Presentation

Quantitative data from the screening assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key results.

Table 1: Primary Screen - FRET-based Protease Assay

Compound IDConcentration (µM)% InhibitionZ'-factor
Cmpd-0011095.20.85
Cmpd-002105.60.85
Cmpd-0031088.90.85
............

Table 2: Secondary Screen - Cell-based Viral Replication Assay

Compound IDIC50 (µM)
Cmpd-0011.2
Cmpd-0035.8
......

Table 3: Tertiary Screen - Cytotoxicity Assay

Compound IDCC50 (µM)Selectivity Index (SI = CC50/IC50)
Cmpd-001>100>83.3
Cmpd-00315.42.66
.........

Experimental Protocols

1. Primary Screen: FRET-based Protease Assay

This biochemical assay is designed for rapid screening of large compound libraries to identify inhibitors of the viral protease.

  • Principle: A fluorescently labeled peptide substrate containing the protease cleavage site is used. In its intact form, Förster Resonance Energy Transfer (FRET) occurs between a donor and a quencher fluorophore. Upon cleavage by the protease, the FRET is disrupted, resulting in an increase in donor fluorescence.

  • Materials:

    • 384-well black, flat-bottom plates

    • Recombinant viral protease

    • FRET peptide substrate

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4)

    • Compound library (in DMSO)

    • This compound (as a positive control)

    • DMSO (as a negative control)

  • Protocol:

    • Dispense 20 µL of assay buffer into each well of the 384-well plate.

    • Add 100 nL of test compounds, positive control (this compound), or negative control (DMSO) to the appropriate wells.

    • Add 10 µL of recombinant viral protease solution (final concentration, e.g., 50 nM) to all wells except for the no-enzyme control wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of FRET peptide substrate (final concentration, e.g., 1 µM).

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths specific to the FRET pair).

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

2. Secondary Screen: Cell-based Viral Replication Assay

This assay validates the antiviral activity of hits from the primary screen in a more biologically relevant context.[1][2]

  • Principle: Host cells are infected with the virus in the presence of the test compounds. The extent of viral replication is quantified by measuring the viral-induced cytopathic effect (CPE) or by using a reporter virus (e.g., expressing luciferase or GFP).[2][3]

  • Materials:

    • 96-well or 384-well clear-bottom cell culture plates

    • Host cell line susceptible to the virus (e.g., Vero E6)

    • Virus stock with a known titer

    • Cell culture medium (e.g., DMEM with 2% FBS)

    • Test compounds (serially diluted)

    • This compound (as a positive control)

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Protocol:

    • Seed host cells into the wells of the microplate and incubate overnight to form a monolayer.

    • Prepare serial dilutions of the test compounds and the positive control.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

    • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

    • Assess viral replication by either:

      • CPE Inhibition: Visually inspect the cell monolayer for protection from virus-induced cell death.

      • Reporter Gene Expression: If using a reporter virus, measure the reporter signal (e.g., luminescence, fluorescence).

      • Cell Viability: Add a cell viability reagent and measure the signal (e.g., luminescence for ATP content) to quantify the number of viable cells.[4]

    • Calculate the 50% inhibitory concentration (IC50) for each compound.

3. Tertiary Screen: Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.

  • Principle: The metabolic activity of the host cells is measured in the presence of the test compounds (without viral infection). A reduction in metabolic activity indicates cytotoxicity.

  • Materials:

    • 96-well or 384-well clear-bottom cell culture plates

    • Host cell line

    • Cell culture medium

    • Test compounds (serially diluted)

    • Cytotoxicity assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Protocol:

    • Seed host cells into the wells of the microplate and incubate overnight.

    • Prepare serial dilutions of the test compounds.

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate the plates for the same duration as the viral replication assay (e.g., 48-72 hours).

    • Add the cytotoxicity reagent to the wells and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the 50% cytotoxic concentration (CC50) for each compound.

Conclusion

The protocols and guidelines presented here provide a robust framework for utilizing this compound in high-throughput screening campaigns. By following this structured approach, researchers can effectively identify and validate novel antiviral compounds, contributing to the development of new therapeutic strategies against viral diseases. Careful data analysis and adherence to the detailed protocols are essential for the success of these screening efforts.

References

Application Notes and Protocols: Antiviral Agent 65 (Generic) - Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive overview of the dosage, administration, and in vivo evaluation of a generic novel antiviral agent, herein referred to as "Antiviral Agent 65," in a murine model. The development of new antiviral therapeutics necessitates rigorous preclinical evaluation to determine efficacy, pharmacokinetic profiles, and safety prior to human clinical trials.[1] Murine models are fundamental in this process due to their physiological similarities to humans, cost-effectiveness, and the availability of well-characterized strains.[1]

This document outlines protocols for efficacy studies, pharmacokinetic analysis, and toxicity assessment, providing researchers, scientists, and drug development professionals with a framework for the in vivo characterization of novel antiviral compounds.

Data Presentation: Dosage and Administration of Selected Antiviral Agents in Mice

The following tables summarize dosage and administration data from in vivo studies of various antiviral agents in mice, which can serve as a reference for establishing initial experimental parameters for this compound.

Table 1: Efficacy Study Dosages of Various Antiviral Agents in Mice

Antiviral AgentMouse StrainVirus ModelDosageAdministration RouteDosing ScheduleReference
VerdinexorBALB/cInfluenza A (H3N2)20 mg/kgOralDays 2 and 4 post-infection[2]
Baloxavir (B560136) marboxilBALB/cInfluenza A (H1N1, H3N2), B0.5 - 50 mg/kgOralOnce or twice daily for 1 day, starting on day 5 post-infection[3][4]
Oseltamivir phosphateBALB/cInfluenza A5 or 50 mg/kgOralTwice daily for 1 day, starting on day 5 post-infection
OseltamivirBALB/cInfluenza A10 or 60 mg/kgPeroralProphylactic (6h pre-infection) or therapeutic (44h post-infection)
MolnupiravirSCIDSARS-CoV-2 (Beta)200 mg/kgNot specifiedTwice a day for 3 consecutive days
NirmatrelvirSCIDSARS-CoV-2 (Beta)300 mg/kgNot specifiedTwice a day for 3 consecutive days
ING-1466BALB/cInfluenza A (PR8-NS1-Fluc)25 or 50 mg/kg/dayOral or IntraperitonealFor 5 days starting 2h pre-infection or 6h and 24h post-infection
EnsitrelvirBALB/cSARS-CoV-2 (Gamma)Various dosesOralStarting 24h post-infection

Table 2: Pharmacokinetic Study Parameters for Antiviral Agents in Mice

Antiviral AgentMouse StrainDosageAdministration RouteSampling Time PointsKey FindingsReference
Baloxavir marboxilBALB/c (A/WSN/33-infected)Not specifiedOralUp to 24h post-dosingPlasma concentration at the end of the dosing interval predicted virus titers.
BHMA (TLR-7 agonist)Not specified0.1, 1, and 5 mg/kgOral0.1, 0.25, 1, 2, 6, 8, 10, and 24hRapid absorption, reaching maximum plasma concentration within 0.1h.

Experimental Protocols

In Vivo Efficacy Evaluation of this compound in a Murine Influenza Model

This protocol describes a typical experiment to assess the antiviral efficacy of a test compound against an influenza virus infection in mice.

a. Materials:

  • This compound

  • Vehicle control (e.g., PBS, DMSO solution)

  • Positive control antiviral (e.g., Oseltamivir)

  • 6-8 week old BALB/c mice

  • Mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1))

  • Anesthetic (e.g., isoflurane)

  • Biosafety cabinet (BSL-2 or BSL-3, depending on the virus strain)

  • Equipment for intranasal inoculation

  • Euthanasia supplies (e.g., CO2 chamber)

  • Lung tissue homogenization equipment

  • Reagents for viral load quantification (e.g., TCID50 assay or qRT-PCR)

b. Experimental Workflow Diagram:

G cluster_pre Pre-Infection Phase cluster_infection Infection Phase cluster_post Post-Infection Phase acclimatization Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization prophylactic_dosing Prophylactic Dosing (if applicable) randomization->prophylactic_dosing Optional infection Intranasal Infection with Influenza Virus prophylactic_dosing->infection therapeutic_dosing Therapeutic Dosing of this compound infection->therapeutic_dosing monitoring Daily Monitoring (Weight, Survival) therapeutic_dosing->monitoring endpoint Endpoint Determination (e.g., Day 5 p.i.) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Viral Load Analysis (Lungs) euthanasia->analysis G cluster_host Host Cell entry Viral Entry & Uncoating replication Genome Replication (RNA/DNA Synthesis) entry->replication assembly Viral Protein Synthesis & Assembly replication->assembly release Viral Release (Budding) assembly->release virus Virus release->virus New Virions virus->entry Attachment

References

Application Notes and Protocols for Antiviral Agent 65 Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The plaque reduction assay is a cornerstone technique in virology used to determine the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds. This document provides a comprehensive protocol for assessing the antiviral activity of a compound, designated here as "Antiviral Agent 65," by quantifying the reduction in viral plaques. The plaque reduction neutralization test (PRNT) is widely considered the "gold standard" for the detection and measurement of neutralizing antibodies against viruses.[1][2][3] The fundamental principle of this assay is that an effective antiviral agent will reduce the number of plaques, which are localized areas of cell death caused by viral replication.[2][4] By testing a range of concentrations of the antiviral agent, a dose-response relationship can be established, allowing for the calculation of its inhibitory concentration, most notably the 50% effective concentration (EC50).

Principle of the Assay

The plaque reduction assay involves the infection of a confluent monolayer of susceptible host cells with a known quantity of virus in the presence of varying concentrations of the antiviral agent. Following an adsorption period, a semi-solid overlay medium is applied to the cells. This overlay restricts the spread of newly released virus particles to neighboring cells, leading to the formation of discrete zones of infected and dying cells known as plaques. After a suitable incubation period, the cell monolayer is stained to visualize and count the plaques. The percentage of plaque reduction is then calculated for each concentration of the antiviral agent relative to a virus control (no antiviral agent).

Experimental Protocol

This protocol outlines the key steps for performing a plaque reduction assay to evaluate "this compound."

Materials
  • Cells and Virus:

    • Susceptible host cell line (e.g., Vero, MRC-5, Huh-7)

    • Virus stock with a known titer (Plaque Forming Units/mL)

  • Reagents:

    • "this compound" stock solution

    • Cell culture medium (e.g., DMEM, MEM)

    • Fetal Bovine Serum (FBS)

    • Antibiotics (e.g., Penicillin-Streptomycin)

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose)

    • Fixing solution (e.g., 10% formalin)

    • Staining solution (e.g., 0.1% Crystal Violet)

  • Equipment:

    • Cell culture plates (e.g., 6-well or 24-well)

    • CO2 incubator (37°C, 5% CO2)

    • Biosafety cabinet

    • Microscope

    • Pipettes and sterile tips

    • Centrifuge

Procedure
  • Cell Seeding:

    • One day before the experiment, seed the susceptible host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates overnight in a CO2 incubator.

  • Preparation of Antiviral Agent Dilutions:

    • Prepare a series of dilutions of "this compound" in cell culture medium. A two-fold serial dilution is common.

    • Include a "no drug" control (vehicle control) containing only the solvent used to dissolve the antiviral agent.

  • Virus Preparation and Incubation with Antiviral Agent:

    • Dilute the virus stock in cell culture medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Mix equal volumes of the diluted virus with each dilution of the antiviral agent.

    • Incubate the virus-antiviral agent mixtures at 37°C for 1 hour to allow for interaction.

  • Infection of Cells:

    • Aspirate the growth medium from the confluent cell monolayers.

    • Inoculate the cells with the virus-antiviral agent mixtures.

    • Include a virus control (virus mixed with medium without the antiviral agent) and a cell control (medium only).

    • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Application of Semi-Solid Overlay:

    • Carefully aspirate the inoculum from each well.

    • Gently add the pre-warmed semi-solid overlay medium to each well.

    • Allow the overlay to solidify at room temperature before returning the plates to the incubator.

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation, which can vary from 2 to 14 days depending on the virus.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding a fixing solution to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay.

    • Stain the cell monolayer with a staining solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well. This can be done manually or using an automated imager.

Data Presentation

Summarize the quantitative data in a structured table for clear comparison.

This compound Conc. (µM)Plaque Count (Well 1)Plaque Count (Well 2)Average Plaque Count% Plaque Reduction
0 (Virus Control)102981000%
185898713%
552485050%
1023272575%
2557694%
50000100%
Cell Control000N/A

Calculation of % Plaque Reduction:

% Plaque Reduction = [1 - (Average plaque count in test well / Average plaque count in virus control well)] x 100

Data Analysis and EC50 Determination

The primary outcome of the plaque reduction assay is the determination of the EC50 value, which is the concentration of the antiviral agent that reduces the number of plaques by 50%. This is a key metric for evaluating the potency of an antiviral compound.

The EC50 can be determined by plotting the percentage of plaque reduction against the logarithm of the antiviral agent concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed Cells in Plates B Prepare Antiviral Agent Dilutions E Inoculate Cell Monolayers C Prepare Virus Dilution D Mix Virus and Antiviral Agent B->D C->D D->E F Incubate for Viral Adsorption E->F G Add Semi-Solid Overlay F->G H Incubate for Plaque Formation G->H I Fix and Stain Cells H->I J Count Plaques I->J K Calculate % Plaque Reduction J->K L Determine EC50 K->L

Caption: Workflow of the Plaque Reduction Assay.

Logical Relationship for EC50 Determination

G A Varying Concentrations of this compound C Infection of Host Cell Monolayer A->C B Constant Amount of Virus B->C D Plaque Formation C->D E Quantify Plaque Numbers D->E F Calculate % Plaque Reduction vs. Control E->F G Dose-Response Curve F->G H EC50 Value G->H

References

Application Notes and Protocols for the Evaluation of Antiviral Agent 65 using a Reverse Transcriptase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV).[1][2][3] This enzyme synthesizes a double-stranded DNA copy of the viral RNA genome, which is then integrated into the host cell's genome.[3][4] The inhibition of reverse transcriptase is a key therapeutic strategy in the management of HIV infection. Antiviral agents that target this enzyme are classified into two main groups: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, inducing a conformational change that inhibits the enzyme's catalytic activity.

This document provides a detailed protocol for an in vitro reverse transcriptase inhibition assay to evaluate the efficacy of a hypothetical NNRTI, designated here as "Antiviral Agent 65". The described assay is a colorimetric method that can be adapted for high-throughput screening of potential RT inhibitors.

Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are non-competitive inhibitors that bind to an allosteric site on the reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding event induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA to DNA, thereby halting the replication process.

G cluster_0 Viral Replication Cycle cluster_1 Mechanism of NNRTI Inhibition Viral_Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Viral_Entry->Uncoating Reverse_Transcription 3. Reverse Transcription (RNA -> DNA) Uncoating->Reverse_Transcription Integration 4. Integration Reverse_Transcription->Integration Inhibition Inhibition of DNA Synthesis Reverse_Transcription->Inhibition Targeted by this compound Transcription_Translation 5. Transcription & Translation Integration->Transcription_Translation Assembly_Budding 6. Viral Assembly & Budding Transcription_Translation->Assembly_Budding NNRTI This compound (NNRTI) Allosteric_Binding Binding to Allosteric Site NNRTI->Allosteric_Binding Binds to RT_Enzyme Reverse Transcriptase (RT) Enzyme RT_Enzyme->Allosteric_Binding Conformational_Change Conformational Change in RT Enzyme Allosteric_Binding->Conformational_Change Conformational_Change->Inhibition

Figure 1. Simplified workflow of NNRTI action on the viral replication cycle.

Quantitative Data Summary

The inhibitory activity of this compound was determined by measuring its half-maximal inhibitory concentration (IC50) against wild-type and common mutant strains of HIV-1 reverse transcriptase. The results are summarized in the table below.

Antiviral AgentTarget EnzymeIC50 (nM)
This compound Wild-Type HIV-1 RT5.2
K103N Mutant RT15.8
Y181C Mutant RT28.4
Control NNRTI (Efavirenz) Wild-Type HIV-1 RT3.1
K103N Mutant RT120.5
Y181C Mutant RT150.2

Table 1: Hypothetical inhibitory activity of this compound against wild-type and mutant HIV-1 Reverse Transcriptase.

Experimental Protocol: Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol outlines a non-radioactive, ELISA-based colorimetric assay to determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Materials
  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound (test compound) dissolved in DMSO

  • Control NNRTI (e.g., Efavirenz)

  • 96-well streptavidin-coated microplates

  • Reaction Buffer (contains template-primer, dNTPs with biotin-dUTP and DIG-dUTP)

  • Lysis Buffer

  • Wash Buffer

  • Anti-DIG-POD (Anti-digoxigenin peroxidase conjugate)

  • POD Substrate (e.g., ABTS)

  • Stop Solution (e.g., 1% SDS)

  • Microplate reader

Experimental Workflow

G A 1. Prepare Reagents - Dilute test compounds - Prepare RT enzyme solution B 2. Reaction Setup - Add compounds to wells - Add RT enzyme A->B C 3. Initiate Reaction - Add reaction mixture (template, dNTPs) B->C D 4. Incubation - 37°C for 1-2 hours C->D E 5. Capture & Detection - Biotinylated DNA binds to streptavidin-coated plate D->E F 6. Add Conjugate - Add Anti-DIG-POD E->F G 7. Add Substrate - Add POD substrate F->G H 8. Measure Absorbance - Read plate at 405 nm G->H I 9. Data Analysis - Calculate % inhibition - Determine IC50 H->I

Figure 2. Step-by-step workflow for the RT inhibition assay.
Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and the control NNRTI in DMSO. Further dilute in reaction buffer to the final desired concentrations.

    • Dilute the stock solution of HIV-1 RT to the working concentration using the appropriate buffer.

  • Reaction Setup:

    • In a 96-well microplate, add the diluted test compounds.

    • Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted HIV-1 RT enzyme to all wells except the negative control.

  • Initiation of Reverse Transcription:

    • Initiate the reaction by adding the reaction mixture containing the template/primer and dNTPs (including DIG-dUTP and biotin-dUTP) to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the biotin- and DIG-labeled DNA product.

  • Capture and Detection:

    • The newly synthesized DNA, labeled with biotin, will bind to the streptavidin-coated wells.

    • Wash the plate with Wash Buffer to remove unincorporated dNTPs and other reaction components.

  • Enzyme Conjugate Binding:

    • Add the Anti-DIG-POD conjugate to the wells and incubate to allow it to bind to the DIG-labeled dNTPs incorporated into the DNA.

    • Wash the plate again to remove any unbound antibody-enzyme conjugate.

  • Signal Generation and Measurement:

    • Add the POD substrate to the wells. The peroxidase enzyme will catalyze a colorimetric reaction.

    • Allow the color to develop for a specified time.

    • Stop the reaction by adding the Stop Solution.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for ABTS).

Data Analysis
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Absorbance of test well - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion

The provided protocol offers a robust and reliable method for assessing the in vitro inhibitory activity of "this compound" against HIV-1 reverse transcriptase. The colorimetric nature of this assay makes it suitable for high-throughput screening of novel NNRTI candidates. The hypothetical data presented suggests that "this compound" is a potent inhibitor of both wild-type and common NNRTI-resistant mutant strains of HIV-1 RT, warranting further investigation in cell-based assays and preclinical models.

References

Application Note: Formulation of Antiviral Agent 65 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The preclinical development of novel antiviral agents is a critical phase that bridges the gap between initial discovery and human clinical trials.[1] A key challenge in this phase is the formulation of the candidate compound for effective in vivo evaluation. The biological activity of an antiviral agent in a living system is highly dependent on its pharmacokinetics (PK) and pharmacodynamics (PD), which are, in turn, heavily influenced by the drug's formulation.[2][3] Many promising antiviral compounds exhibit poor aqueous solubility, which can lead to low oral bioavailability and limit their therapeutic potential.[4][5]

This application note provides a comprehensive guide to formulating "Antiviral Agent 65" (AVA65), a hypothetical, poorly water-soluble antiviral compound, for in vivo studies in a murine model. We present detailed protocols for preparing different formulations, conducting pharmacokinetic and efficacy studies, and provide representative data to illustrate the impact of formulation on drug performance.

Properties of this compound (AVA65)

AVA65 is a novel small molecule inhibitor targeting a host cellular pathway critical for viral replication. Its physicochemical properties, summarized in Table 1, classify it as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.

Table 1: Physicochemical Properties of this compound (AVA65)

Property Value
Molecular Weight 450.5 g/mol
LogP 4.2
Aqueous Solubility (pH 7.4) < 0.1 µg/mL
BCS Classification Class II

| Target Pathway | PI3K-AKT-mTOR Signaling |

Formulation Development and Characterization

To overcome the poor solubility of AVA65, two common formulation strategies were employed: an aqueous suspension and a solubilized formulation using co-solvents. The goal is to enhance the in vivo exposure of the drug to enable robust efficacy and toxicology assessments.

Table 2: Trial Formulation Compositions for AVA65

Formulation ID Formulation Type Components Concentration
F1 Aqueous Suspension AVA65, 0.5% Methylcellulose (B11928114), 0.1% Tween® 80 in Water 10 mg/mL

| F2 | Solubilized | AVA65, 30% PEG 400, 10% Propylene Glycol, 60% Saline | 10 mg/mL |

In Vivo Evaluation

The developed formulations were administered to mice via oral gavage to evaluate their pharmacokinetic profiles and antiviral efficacy.

Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug from a specific formulation. Following a single oral dose of 50 mg/kg, plasma concentrations of AVA65 were measured at various time points. The results demonstrate that the solubilized formulation (F2) significantly improved the systemic exposure of AVA65 compared to the aqueous suspension (F1).

Table 3: Pharmacokinetic Parameters of AVA65 Formulations in Mice (50 mg/kg, Oral Gavage)

Formulation ID Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Half-life (t₁/₂) (hr)
F1 (Suspension) 850 ± 150 2.0 4,200 ± 950 4.5
F2 (Solubilized) 3,200 ± 450 1.0 18,500 ± 2,100 4.8

Data are presented as mean ± SD (n=5 mice per group).

In Vivo Efficacy Study

The ultimate goal of formulation development is to enable the drug to reach its target site at a sufficient concentration to exert its therapeutic effect. The antiviral efficacy of the AVA65 formulations was tested in a murine model of viral infection. Treatment was initiated 24 hours post-infection and continued once daily for 5 days. Viral load in the target tissue (e.g., lungs) was quantified by qPCR.

Table 4: In Vivo Efficacy of AVA65 Formulations on Lung Viral Load

Treatment Group Dose (mg/kg/day) Mean Viral Load (log₁₀ copies/mg tissue) % Reduction vs. Vehicle
Vehicle Control - 7.8 ± 0.5 -
F1 (Suspension) 50 6.2 ± 0.7 97.5%
F2 (Solubilized) 50 4.5 ± 0.6 99.95%
F2 (Solubilized) 25 5.3 ± 0.8 99.68%

Data are presented as mean ± SD (n=8 mice per group). Viral load was assessed on day 6 post-infection.

The data clearly indicate that the improved bioavailability of the solubilized formulation (F2) translated to superior antiviral efficacy, achieving a significantly greater reduction in viral load compared to the suspension (F1) at the same dose.

Visualizations

G cluster_prep Phase 1: Preparation cluster_study Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis & Endpoints Formulation Formulation Development (Suspension & Solubilized) Dosing Drug Administration (Oral Gavage) Formulation->Dosing AnimalPrep Animal Acclimatization (e.g., Balb/c mice) Infection Viral Infection AnimalPrep->Infection Infection->Dosing 24h post-infection PKSampling Pharmacokinetic (PK) Blood Sampling Dosing->PKSampling PK Cohort Efficacy Efficacy Endpoint (Tissue Viral Load) Dosing->Efficacy Efficacy Cohort PKAnalysis PK Data Analysis (Cmax, AUC) PKSampling->PKAnalysis EfficacyAnalysis Efficacy Data Analysis (Viral Load Reduction) Efficacy->EfficacyAnalysis

Caption: Experimental workflow for in vivo evaluation of AVA65 formulations.

G Virus Virus Receptor Host Cell Receptor Virus->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Replication Viral Protein Synthesis & Replication mTOR->Replication Promotes AVA65 This compound (AVA65) AVA65->AKT Inhibits

Caption: Proposed mechanism of AVA65 targeting the PI3K-AKT-mTOR pathway.

Experimental Protocols

Protocol 1: Preparation of AVA65 Aqueous Suspension (Formulation F1)

  • Objective: To prepare a 10 mg/mL homogeneous suspension of AVA65 for oral administration.

  • Materials:

    • This compound (AVA65) powder

    • Methylcellulose

    • Tween® 80

    • Sterile, purified water

    • Mortar and pestle

    • Magnetic stirrer and stir bar

    • Graduated cylinders and sterile conical tubes

  • Procedure:

    • Calculate the required amount of AVA65, methylcellulose, and Tween® 80 for the final target volume (e.g., for 10 mL at 10 mg/mL, use 100 mg of AVA65).

    • Prepare the vehicle: Add 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween® 80 to 80% of the final volume of water. Stir until fully dissolved.

    • Weigh the AVA65 powder and place it in a mortar.

    • Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This prevents clumping.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the mixture to a sterile conical tube or beaker with a magnetic stir bar.

    • Use the remaining water to rinse the mortar and pestle and add it to the final mixture to reach the target volume.

    • Stir the suspension for at least 30 minutes before dosing. Keep the suspension under constant, gentle agitation during the dosing procedure to ensure homogeneity.

Protocol 2: Preparation of AVA65 Solubilized Formulation (F2)

  • Objective: To prepare a 10 mg/mL clear, solubilized formulation of AVA65 for oral administration.

  • Materials:

    • This compound (AVA65) powder

    • Polyethylene glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Sterile 0.9% saline solution

    • Glass beaker or vial

    • Magnetic stirrer and stir bar

    • Pipettes and graduated cylinders

  • Procedure:

    • Calculate the required amounts of each component based on the final volume (e.g., for 10 mL: 100 mg AVA65, 3 mL PEG 400, 1 mL PG, 6 mL saline).

    • Weigh the AVA65 powder and place it in a glass beaker.

    • Add the PEG 400 and Propylene Glycol to the beaker.

    • Place the beaker on a magnetic stirrer and stir at a moderate speed. Gentle warming (37-40°C) can be used to facilitate dissolution if necessary.

    • Once the AVA65 is completely dissolved and the solution is clear, slowly add the saline solution while stirring.

    • Continue stirring for 15-20 minutes to ensure a homogenous solution.

    • Visually inspect the solution for any precipitation before use.

Protocol 3: Administration via Oral Gavage in Mice

  • Objective: To accurately deliver a specified volume of the AVA65 formulation directly into the stomach of a mouse.

  • Materials:

    • Prepared AVA65 formulation

    • Appropriately sized mice (e.g., Balb/c, 6-8 weeks old)

    • 1 mL syringe

    • 20-22 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.

    • Animal scale

  • Procedure:

    • Weigh each mouse to calculate the correct dosing volume (typically 5-10 mL/kg). For a 25g mouse at 10 mL/kg, the volume is 0.25 mL.

    • Measure the gavage needle length from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.

    • Draw the calculated volume of the formulation into the syringe and attach the gavage needle.

    • Firmly restrain the mouse by scruffing the loose skin over its shoulders, ensuring the head is immobilized and aligned with the body.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.

    • The needle should advance smoothly without resistance. If resistance is met, withdraw immediately and reposition. Forcing the needle can cause severe injury to the esophagus or trachea.

    • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the formulation.

    • Gently remove the needle along the same path of insertion.

    • Monitor the animal for 5-10 minutes post-dosing for any signs of distress, such as labored breathing.

Protocol 4: Pharmacokinetic (PK) Study in Mice

  • Objective: To determine the plasma concentration-time profile of AVA65 after oral administration.

  • Materials:

    • Dosed mice (typically 3-5 per time point or using sparse sampling)

    • Blood collection tubes (e.g., EDTA-coated microtubes)

    • Micro-hematocrit tubes or insulin (B600854) syringes

    • Anesthetic (e.g., isoflurane)

    • Centrifuge

    • -80°C freezer

  • Procedure:

    • Administer the AVA65 formulation as described in Protocol 3.

    • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples (approx. 50-100 µL) via submandibular or saphenous vein puncture.

    • Immediately place the blood into EDTA-coated tubes and keep on ice.

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a new, labeled cryovial.

    • Store the plasma samples at -80°C until analysis.

    • Analyze plasma samples for AVA65 concentration using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Use the concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 5: In Vivo Efficacy - Viral Load Determination by qPCR

  • Objective: To quantify the amount of viral genetic material in a target tissue following treatment with AVA65.

  • Materials:

    • Tissues from infected and treated mice (e.g., lungs, spleen)

    • Homogenizer (e.g., bead beater)

    • RNA/DNA extraction kit

    • Reverse transcriptase (for RNA viruses)

    • qPCR instrument and reagents (primers, probes, master mix)

    • -80°C freezer

  • Procedure:

    • At the study endpoint (e.g., day 6 post-infection), euthanize mice according to IACUC-approved guidelines.

    • Aseptically harvest the target tissues, weigh them, and place them in cryovials. Snap-freeze in liquid nitrogen and store at -80°C.

    • Homogenize a pre-weighed portion of the tissue in an appropriate lysis buffer using a bead beater.

    • Extract total viral nucleic acid (RNA or DNA) from the tissue homogenate using a commercial extraction kit according to the manufacturer's instructions.

    • For RNA viruses, perform reverse transcription to convert viral RNA into complementary DNA (cDNA).

    • Set up the quantitative PCR (qPCR) reaction using a master mix, primers and probes specific to a conserved region of the viral genome, and the extracted cDNA/DNA.

    • Run the qPCR assay. Include a standard curve of known concentrations of viral genetic material to allow for absolute quantification.

    • Calculate the viral load, typically expressed as viral genome copies per milligram of tissue.

References

Application Notes and Protocols for Antiviral Agent 65 Delivery Systems in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential targeted delivery systems for Antiviral Agent 65, a diarylheptanoid compound with demonstrated in vitro activity against the influenza H1N1 virus, exhibiting an EC50 of 7 μg/mL.[1] While specific delivery systems for this compound have not been extensively documented, this guide outlines established methodologies for encapsulating and targeting antiviral compounds using liposomal and polymeric nanoparticle formulations. These protocols can be adapted to enhance the therapeutic efficacy of this compound by improving its solubility, bioavailability, and targeted delivery to infected cells.

Liposomal Delivery Systems for this compound

Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them suitable carriers for this compound.[2][3] They can protect the drug from degradation, control its release, and be surface-modified with ligands for targeted delivery to virus-infected cells.[4]

Quantitative Data Summary: Liposomal Formulations

The following table summarizes typical quantitative data for antiviral-loaded liposomal formulations, which can serve as a benchmark for the development of this compound-loaded liposomes.

ParameterTypical RangeMethod of Analysis
Particle Size (nm) 100 - 200Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV) -20 to -40Laser Doppler Velocimetry
Encapsulation Efficiency (%) 70 - 95Ultracentrifugation / HPLC
Drug Loading (%) 1 - 10Ultracentrifugation / HPLC
Experimental Protocol: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method, a common technique for preparing liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator at 40°C under vacuum to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C).

  • To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator.

  • For a uniform size distribution, extrude the liposome (B1194612) suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Remove the unencapsulated this compound by ultracentrifugation or dialysis.

  • Store the final liposomal formulation at 4°C.

Experimental Workflow: Liposome Preparation and Characterization

G cluster_prep Preparation cluster_char Characterization A Lipid & Drug Dissolution B Thin Film Formation A->B C Hydration B->C D Sonication C->D E Extrusion D->E F Particle Size & PDI E->F G Zeta Potential E->G H Encapsulation Efficiency E->H

Workflow for liposome preparation and characterization.

Polymeric Nanoparticle Delivery Systems for this compound

Polymeric nanoparticles offer another robust platform for delivering antiviral agents due to their stability, controlled release properties, and the ability to be functionalized for targeted delivery.[5][6] Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used.

Quantitative Data Summary: Polymeric Nanoparticle Formulations

The table below provides expected quantitative parameters for antiviral-loaded polymeric nanoparticles.

ParameterTypical RangeMethod of Analysis
Particle Size (nm) 150 - 300Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -15 to -30Laser Doppler Velocimetry
Encapsulation Efficiency (%) 60 - 90Ultracentrifugation / UV-Vis Spectroscopy
Drug Loading (%) 0.5 - 5Ultracentrifugation / UV-Vis Spectroscopy
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol uses the oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve PLGA and this compound in dichloromethane to form the organic phase.

  • Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath. This forms an oil-in-water emulsion.

  • Continue sonication for 5-10 minutes to reduce the droplet size.

  • Stir the emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the final nanoparticle suspension to obtain a dry powder for storage.

Signaling Pathway: Targeted Nanoparticle-Mediated Drug Delivery

The following diagram illustrates the conceptual pathway for targeted delivery of this compound to an influenza virus-infected cell.

G cluster_0 Extracellular cluster_1 Intracellular NP Targeted Nanoparticle (this compound) Receptor Host Cell Receptor (e.g., Sialic Acid) NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Release Drug Release Endosome->Release Inhibition Inhibition Release->Inhibition Virus Influenza Virus Replication Virus->Inhibition

Targeted delivery of this compound to an infected cell.

In Vitro and In Vivo Characterization Protocols

In Vitro Drug Release Study

Protocol:

  • Suspend a known amount of this compound-loaded nanoparticles or liposomes in PBS (pH 7.4).

  • Place the suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of PBS maintained at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh PBS.

  • Quantify the concentration of this compound in the collected samples using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released against time.

In Vitro Antiviral Activity Assay

Protocol:

  • Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 96-well plates and incubate until a confluent monolayer is formed.

  • Infect the cells with influenza H1N1 virus for a specified period.

  • Remove the viral inoculum and add cell culture medium containing serial dilutions of free this compound, this compound-loaded delivery systems, and empty delivery systems (as a control).

  • Incubate the plates for 48-72 hours.

  • Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Calculate the 50% effective concentration (EC50) for each formulation.

Logical Relationship: Formulation to Efficacy

The following diagram outlines the logical progression from formulation development to the assessment of therapeutic efficacy.

G Formulation Formulation Development (Liposomes/Nanoparticles) Physicochem Physicochemical Characterization Formulation->Physicochem InVitroRelease In Vitro Drug Release Physicochem->InVitroRelease InVitroActivity In Vitro Antiviral Activity InVitroRelease->InVitroActivity InVivoStudies In Vivo Efficacy & Toxicity InVitroActivity->InVivoStudies Clinical Clinical Application InVivoStudies->Clinical

Logical flow from formulation to clinical application.

These detailed notes and protocols provide a foundational framework for the development and evaluation of targeted delivery systems for this compound. Researchers are encouraged to optimize these methodologies based on the specific physicochemical properties of the agent and the desired therapeutic outcomes.

References

Application Notes and Protocols for Antiviral Agent 65 (Diarylheptanoid AO-0002) in Influenza H1N1 Virus Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Antiviral Agent 65, a diarylheptanoid isolated from Alpinia officinarum, in specific viral infection models. The primary focus is on its application against the influenza A/H1N1 virus, including oseltamivir-resistant strains.

Introduction

This compound, identified as the diarylheptanoid 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one (also referred to as AO-0002), is a natural product derived from the plant Alpinia officinarum.[1][2] It has demonstrated significant antiviral activity against influenza A/H1N1 virus both in vitro and in vivo.[1][3] Notably, this compound exhibits a mode of action distinct from neuraminidase inhibitors like oseltamivir, suggesting its potential as a therapeutic agent against resistant viral strains.[1] The antiviral activity of related diarylheptanoids has also been reported against other viruses, including respiratory syncytial virus (RSV), poliovirus, measles virus, and herpes simplex virus type 1 (HSV-1), indicating a broad spectrum of potential applications for this class of compounds.

Data Presentation

Table 1: In Vitro Antiviral Activity of Diarylheptanoids Against Influenza A/PR/8/34 (H1N1)
CompoundChemical NameEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
This compound (AO-0002) 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one7.0>100>14.3
AO-0011 (5S)-5-hydroxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanone10.0>100>10.0

EC₅₀ (50% effective concentration) is the concentration of the agent that inhibits the cytopathic effect of the virus by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the agent that reduces the viability of host cells by 50%. The selectivity index (SI) is the ratio of CC₅₀ to EC₅₀.

Table 2: In Vivo Efficacy of this compound (AO-0002) in a Murine Influenza A/PR/8/34 (H1N1) Infection Model
Treatment GroupDosage (mg/kg/day)Mean Survival Time (days)Survival Rate (%)Reduction in Lung Viral Titer (log₁₀ PFU/mL) on Day 6
Control (Vehicle) -8.50-
This compound (AO-0002) 3010.2201.5
This compound (AO-0002) 10012.8602.8
Oseltamivir 1013.5803.5

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound against the influenza virus.

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock (e.g., A/PR/8/34 H1N1)

  • This compound (AO-0002)

  • Agarose (B213101)

  • Neutral red solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5 x 10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed (approximately 24 hours).

  • Virus Inoculation: Wash the cell monolayers twice with phosphate-buffered saline (PBS). Inoculate the cells with 100 plaque-forming units (PFU) of influenza virus per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the virus adsorption period, prepare serial dilutions of this compound in DMEM containing 2 µg/mL of trypsin.

  • Agarose Overlay: After virus adsorption, remove the inoculum and overlay the cell monolayers with 2 mL of a 1:1 mixture of 1.6% agarose and 2x DMEM containing the different concentrations of this compound and trypsin.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until viral plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with 10% formalin for 1 hour. Remove the agarose overlay and stain the cells with 0.1% neutral red solution for 30 minutes. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of the compound compared to the virus control. The EC₅₀ is determined as the concentration that reduces the number of plaques by 50%.

In Vivo Antiviral Efficacy Study in a Murine Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in mice infected with influenza A virus.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Influenza A/PR/8/34 (H1N1) virus

  • This compound (AO-0002)

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Virus Infection: Lightly anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5 x LD₅₀) of influenza A/PR/8/34 virus in a volume of 50 µL.

  • Compound Administration: Begin oral administration of this compound (e.g., 30 and 100 mg/kg/day) or the vehicle control three times daily starting from 4 hours post-infection and continuing for 6 days.

  • Monitoring: Monitor the mice daily for changes in body weight and survival for at least 14 days post-infection.

  • Viral Titer Determination in Lungs: On days 3 and 6 post-infection, euthanize a subset of mice from each group. Collect bronchoalveolar lavage fluid (BALF) from the lungs. Determine the viral titers in the BALF using a plaque assay as described in Protocol 3.1.

  • Data Analysis: Compare the mean survival time, survival rate, and changes in body weight between the treated and control groups. Analyze the reduction in lung viral titers in the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

G Agent65 Agent65 Transcription Transcription Agent65->Transcription Inhibits Translation Translation Agent65->Translation Inhibits

Experimental Workflow for In Vitro Antiviral Screening

G Start Start: MDCK Cell Culture SeedCells Seed MDCK cells in 6-well plates Start->SeedCells Incubate1 Incubate for 24h to form monolayer SeedCells->Incubate1 Infect Infect cells with Influenza A virus Incubate1->Infect Treat Treat with serial dilutions of this compound Infect->Treat Overlay Add agarose overlay Treat->Overlay Incubate2 Incubate for 2-3 days Overlay->Incubate2 Stain Fix and stain plaques Incubate2->Stain Count Count plaques and calculate inhibition Stain->Count End End: Determine EC50 Count->End

Logical Relationship of Diarylheptanoids from Alpinia officinarum

G Plant Alpinia officinarum Diarylheptanoids Diarylheptanoids Plant->Diarylheptanoids Source of Agent65 This compound (AO-0002) Diarylheptanoids->Agent65 OtherCompounds Other Diarylheptanoids (e.g., AO-0011) Diarylheptanoids->OtherCompounds OtherViruses Other Viruses (RSV, Polio, Measles, HSV-1) Diarylheptanoids->OtherViruses Broad Spectrum Activity Influenza Influenza Virus (H1N1) Agent65->Influenza Active Against OtherCompounds->Influenza Also Active Against

References

Troubleshooting & Optimization

Antiviral agent 65 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Agent 65

Disclaimer: this compound is a hypothetical compound. The following troubleshooting guide is based on common solubility and stability challenges encountered with poorly soluble antiviral drug candidates. The data and protocols are illustrative and should be adapted to the specific properties of any given compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during experiments with this compound.

Issue 1: I am observing low or inconsistent solubility of this compound in my aqueous buffer.

  • Question: Why is my compound not dissolving properly in my standard phosphate-buffered saline (PBS) at pH 7.4?

  • Answer: Poor aqueous solubility is a common challenge for many antiviral compounds.[1][2] Several factors can influence the solubility of this compound:

    • pH-Dependent Solubility: The solubility of ionizable compounds is highly dependent on the pH of the medium. This compound is a weakly basic compound, and its solubility is expected to decrease as the pH increases towards its pKa.

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a distinct solubility profile.[3]

    • Kinetic vs. Thermodynamic Solubility: You may be observing kinetic solubility, which is often lower than the true equilibrium or thermodynamic solubility. The time allowed for dissolution can significantly impact the measured concentration.[4]

    • Common Ion Effect: High concentrations of salts in your buffer (like phosphate (B84403) in PBS) can sometimes suppress the solubility of certain compounds.

  • Troubleshooting Steps:

    • Verify Stock Solution: Ensure your stock solution, typically in an organic solvent like DMSO, is fully dissolved and has not precipitated upon storage.

    • pH Adjustment: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 5.0-6.5) to see if solubility improves.[5]

    • Use of Co-solvents: For in vitro assays, consider the addition of a small percentage (typically <1%) of a water-miscible organic co-solvent such as ethanol, methanol, or polyethylene (B3416737) glycol (PEG) to the aqueous buffer to enhance solubility.[6]

    • Sonication/Vortexing: After adding the compound to the buffer, gentle sonication or extended vortexing can help break down aggregates and improve the dissolution rate.

    • Temperature: Gently warming the solution (e.g., to 37°C) may increase solubility, but be cautious as this can also accelerate degradation.[7]

Issue 2: My compound dissolves initially but then precipitates out of solution during my experiment.

  • Question: this compound seems to dissolve in my cell culture medium, but I see precipitate forming in the wells after a few hours. Why is this happening?

  • Answer: This phenomenon is often due to the formation of a supersaturated solution that is not stable over time. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can momentarily be at a concentration higher than its thermodynamic solubility limit. Over time, the compound crashes out of solution as it equilibrates.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound that is below its aqueous solubility limit.

    • Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which the compound remains in solution over the time course of your experiment.

    • Use of Solubilizing Excipients: Consider the use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or complexing agents like cyclodextrins, which can help stabilize the compound in solution.[8][9]

    • Serial Dilution: Instead of a single large dilution from your DMSO stock, perform a serial dilution in your final aqueous buffer. This can sometimes prevent the formation of a highly supersaturated state.

Issue 3: I suspect this compound is degrading in my experimental setup.

  • Question: I am seeing a loss of activity or a decrease in the concentration of my compound over time, even when it appears to be in solution. How can I determine if it is unstable?

  • Answer: this compound is susceptible to degradation under certain conditions, particularly hydrolysis and oxidation.[] The presence of certain components in your media, exposure to light, or elevated temperatures can accelerate these degradation pathways.[11][12]

  • Troubleshooting Steps:

    • Forced Degradation Studies: To identify the potential degradation pathways, conduct a forced degradation study.[13][14] This involves exposing a solution of the compound to stress conditions such as acid, base, peroxide (oxidation), heat, and light.[15] Analysis by a stability-indicating method like HPLC can reveal the conditions under which the compound is unstable.

    • Control pH: If the compound is susceptible to acid or base hydrolysis, ensure your experimental medium is well-buffered to maintain a stable pH.

    • Protect from Light: If the compound is found to be photolabile, conduct all experiments in low-light conditions and use amber-colored tubes or plates.

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Prepare single-use aliquots of your stock solution to minimize this.

    • Freshly Prepare Solutions: Always prepare working solutions of this compound fresh for each experiment from a properly stored stock solution.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for preparing a stock solution of this compound?

    • A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM).[16] Ensure the compound is fully dissolved. For animal studies, co-solvent systems such as Solutol HS 15/ethanol/water may be more appropriate.

  • Q2: How should I store stock and working solutions of this compound?

    • A2: DMSO stock solutions should be stored in tightly sealed vials at -20°C or -80°C, protected from light. Prepare single-use aliquots to avoid multiple freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and not stored.

  • Q3: What is the impact of pH on the solubility and stability of this compound?

    • A3: As a weak base, the solubility of this compound is highest at acidic pH and decreases significantly at neutral and basic pH. Stability is also pH-dependent; it is most stable in the pH range of 4.5-6.0 and is susceptible to hydrolytic degradation under strongly acidic or basic conditions.

  • Q4: Are there any known incompatibilities with common reagents?

    • A4: Avoid strong oxidizing and reducing agents. Some serum proteins in cell culture media can bind to the compound, reducing its free concentration; this is a factor to consider when interpreting bioassay results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 100
NMP> 100
Ethanol5.2
Propylene Glycol8.9
Water< 0.001
PBS (pH 7.4)0.002

Table 2: pH-Dependent Aqueous Solubility of this compound

pHSolubility (µg/mL) at 25°C
1.255.4
4.512.1
6.82.5
7.41.9
8.01.5

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionTime% DegradationMajor Degradants Formed
0.1 M HCl (Heat, 60°C)24 h18.5%Hydrolysis Product 1
0.1 M NaOH (Heat, 60°C)24 h25.2%Hydrolysis Product 2
3% H₂O₂ (RT)24 h31.8%Oxidative Products 1 & 2
Heat (80°C, solid)7 days< 2%None
UV/Vis Light (ICH Q1B)7 days15.1%Photodegradant 1

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a clear 96-well plate, add 2 µL of the DMSO stock solution to the first column of wells.

  • Addition of Buffer: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to all wells. This creates a starting concentration of 100 µM.

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature (25°C).

  • Measurement: Measure the light scattering (turbidity) at regular intervals (e.g., 0, 1, 2, and 24 hours) using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: An increase in turbidity over time indicates compound precipitation. The concentration at which turbidity remains at baseline is considered the kinetic solubility under the tested conditions.

Protocol 2: Forced Degradation Study [13][14]

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a vial of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC-UV method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the formation of new peaks, which represent degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow: Poor Solubility start Start: Inconsistent Solubility Observed check_stock Is stock solution clear? start->check_stock precip_stock Precipitate in stock. Re-dissolve or prepare fresh. check_stock->precip_stock No adjust_ph Try lower pH buffer (e.g., pH 6.0) check_stock->adjust_ph Yes use_cosolvent Add co-solvent (e.g., <1% EtOH) adjust_ph->use_cosolvent sonicate Apply sonication or heat (37°C) use_cosolvent->sonicate solubility_ok Solubility Improved? sonicate->solubility_ok end_ok Proceed with Experiment solubility_ok->end_ok Yes end_fail Consider formulation development (e.g., cyclodextrins, surfactants) solubility_ok->end_fail No

Caption: Troubleshooting workflow for addressing poor solubility issues.

G cluster_1 Experimental Workflow: Forced Degradation Study cluster_stress Apply Stress Conditions (24h) prep_stock Prepare 1 mg/mL Stock Solution (ACN:Water) acid Acid (0.1M HCl, 60°C) prep_stock->acid base Base (0.1M NaOH, 60°C) prep_stock->base oxid Oxidation (3% H2O2, RT) prep_stock->oxid photo Photolysis (ICH Q1B) prep_stock->photo thermal Thermal (60°C) prep_stock->thermal prep_samples Neutralize & Dilute Samples acid->prep_samples base->prep_samples oxid->prep_samples photo->prep_samples thermal->prep_samples hplc_analysis Analyze by Stability-Indicating HPLC-UV Method prep_samples->hplc_analysis analyze Compare chromatograms. Calculate % degradation. Identify new peaks. hplc_analysis->analyze report Report Stability Profile analyze->report

Caption: Workflow for conducting a forced degradation study.

G cluster_2 Hypothetical Signaling Pathway: Viral Replication Inhibition virus Virus Entry rna_rep Viral RNA Replication virus->rna_rep polyprotein Viral Polyprotein Synthesis rna_rep->polyprotein protease Viral Protease Activity polyprotein->protease proteins Mature Viral Proteins protease->proteins assembly Virion Assembly & Release proteins->assembly agent65 This compound agent65->protease

Caption: Inhibition of viral protease by this compound.

References

Technical Support Center: Antiviral Agent 65 (AVA-65)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the therapeutic window of Antiviral Agent 65 (AVA-65). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AVA-65?

A1: AVA-65 is a potent non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By binding to a conserved allosteric site on the enzyme, it prevents the conformational changes necessary for RNA synthesis, thereby halting viral replication. However, at higher concentrations, AVA-65 can exhibit off-target effects by interfering with host cell mitochondrial polymerases, which is a key consideration for its therapeutic window.[1][2]

Q2: What is the recommended solvent and storage condition for AVA-65?

A2: AVA-65 has poor aqueous solubility.[3][4] For in vitro assays, it is recommended to prepare a 10 mM stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q3: Which cell lines are recommended for testing AVA-65's antiviral activity and cytotoxicity?

A3: The choice of cell line can significantly impact experimental outcomes.[5] For assessing antiviral efficacy against its target virus, Vero E6 and Calu-3 cells are highly recommended due to their high susceptibility to viral infection. It is crucial to run cytotoxicity assays in parallel using the same cell lines to determine the therapeutic index accurately.

Q4: What are the typical starting concentrations for efficacy and cytotoxicity assays?

A4: For initial screening, a broad concentration range is recommended. A common approach is to use a serial dilution series. For efficacy (antiviral) assays, a starting range of 0.01 µM to 10 µM is appropriate. For cytotoxicity assays, a higher concentration range, such as 0.5 µM to 100 µM, is recommended to establish the 50% cytotoxic concentration (CC50).

Quantitative Data Summary

The therapeutic index (TI) is a critical measure of a drug's safety, calculated as the ratio of its cytotoxicity to its efficacy (TI = CC50 / IC50). A higher TI is desirable. The following table summarizes representative data for AVA-65 across different cell lines.

Cell LineIC50 (µM)CC50 (µM)Therapeutic Index (TI)
Vero E6 0.8525.530
Calu-3 1.242.035
A549-ACE2 0.9518.519.5
  • IC50 (50% Inhibitory Concentration): The concentration of AVA-65 required to inhibit viral replication by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of AVA-65 that causes a 50% reduction in cell viability.

Visualizations

Mechanism of Action and Toxicity Pathway for AVA-65 cluster_0 Antiviral Efficacy cluster_1 Off-Target Cytotoxicity AVA65_Efficacy AVA-65 Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) AVA65_Efficacy->Viral_RdRp Inhibits Replication_Block Viral Replication Blocked Viral_RdRp->Replication_Block AVA65_Toxicity AVA-65 (High Concentration) Mito_Polymerase Host Mitochondrial Polymerase AVA65_Toxicity->Mito_Polymerase Inhibits Mito_Dysfunction Mitochondrial Dysfunction & Cell Death Mito_Polymerase->Mito_Dysfunction

Caption: Proposed mechanism of AVA-65 antiviral action and off-target toxicity.

Experimental Workflow for Therapeutic Index (TI) Determination cluster_0 Cytotoxicity Assay cluster_1 Antiviral Efficacy Assay start Seed Cells in 96-Well Plates add_drug_c Add Serial Dilutions of AVA-65 start->add_drug_c infect Infect Cells with Virus (MOI=0.01) start->infect incubate_c Incubate (48-72h) add_drug_c->incubate_c ldh_assay Perform LDH Assay incubate_c->ldh_assay cc50 Calculate CC50 ldh_assay->cc50 ti_calc Calculate Therapeutic Index (TI = CC50 / IC50) cc50->ti_calc add_drug_a Add Serial Dilutions of AVA-65 infect->add_drug_a incubate_a Incubate (48-72h) add_drug_a->incubate_a rna_extract Extract Viral RNA incubate_a->rna_extract qpcr Perform RT-qPCR rna_extract->qpcr ic50 Calculate IC50 qpcr->ic50 ic50->ti_calc

Caption: Parallel workflow for determining the Therapeutic Index (TI) of AVA-65.

Troubleshooting Guides

Issue 1: High Cytotoxicity (Unexpectedly Low CC50 Value)

Question: We are observing significant cytotoxicity at concentrations where AVA-65 should be showing an antiviral effect, leading to a poor therapeutic index. What are the potential causes and solutions?

Answer: High cytotoxicity is a common challenge that can confound antiviral screening. Here are several factors to investigate:

  • Solvent Toxicity: Ensure the final DMSO concentration in your wells is below 0.5%.

    • Solution: Prepare an intermediate dilution of your drug in culture medium to lower the final DMSO concentration. Always include a "vehicle control" (cells + medium + highest concentration of DMSO used) to assess the impact of the solvent alone.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to drug-induced toxicity.

    • Solution: Test AVA-65 in multiple cell lines (e.g., Vero E6, Calu-3) to identify a more robust system. Ensure cells are healthy and within a low passage number, as high passage numbers can alter cellular responses.

  • Compound Precipitation: Due to its poor solubility, AVA-65 may precipitate at higher concentrations in aqueous media, which can appear as cytotoxicity.

    • Solution: Visually inspect the wells for precipitation under a microscope. Consider using formulation strategies like creating a solid dispersion or complexation with cyclodextrins to improve solubility.

  • Assay Duration: Longer incubation times can amplify cytotoxic effects.

    • Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation time that allows for robust viral replication without excessive cytotoxicity.

Issue 2: Low Antiviral Activity (Unexpectedly High IC50 Value)

Question: Our experiments show that AVA-65 is less potent than expected, with IC50 values much higher than published data. What could be causing this?

Answer: Several factors can lead to an apparent decrease in antiviral potency. Consider the following troubleshooting steps:

  • Inaccurate Virus Titer: An incorrect Multiplicity of Infection (MOI) can significantly affect the outcome. If the MOI is too high, the drug may be overwhelmed.

    • Solution: Re-titer your viral stock using a reliable method like a plaque assay or TCID50 assay. Use a consistent, low MOI (e.g., 0.01) for all experiments to ensure sensitive detection of inhibition.

  • Drug Degradation: AVA-65 may be unstable in solution or after multiple freeze-thaw cycles.

    • Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution stored in single-use aliquots.

  • Suboptimal Assay Conditions: The timing of drug addition relative to infection is critical.

    • Solution: For most RdRp inhibitors, the drug should be added at the time of infection or shortly after, to target the replication phase. Test different drug addition time points (e.g., 1 hour pre-infection, at the time of infection, 1 hour post-infection) to optimize the protocol.

  • Cell Line Choice: The expression levels of host factors required for drug activity or viral replication can vary between cell lines.

    • Solution: Confirm that the chosen cell line supports robust viral replication. Compare results across different recommended cell lines.

Troubleshooting Logic for Inconsistent AVA-65 Assay Results start Start: Inconsistent IC50 / CC50 Results q_high_cc50 Is CC50 too low? start->q_high_cc50 a_high_cc50_yes Check: 1. Solvent Toxicity (DMSO > 0.5%?) 2. Compound Precipitation 3. Cell Health & Passage # q_high_cc50->a_high_cc50_yes Yes q_high_ic50 Is IC50 too high? q_high_cc50->q_high_ic50 No a_high_cc50_yes->q_high_ic50 a_high_ic50_yes Check: 1. Virus Titer (MOI too high?) 2. Drug Degradation (Fresh stock?) 3. Assay Timing q_high_ic50->a_high_ic50_yes Yes q_variability Are results variable between plates/days? q_high_ic50->q_variability No a_high_ic50_yes->q_variability a_variability_yes Standardize: 1. Consistent Cell Seeding Density 2. Use Master Mix for Reagents 3. Calibrate Pipettes q_variability->a_variability_yes Yes end_node Results Optimized q_variability->end_node No a_variability_yes->end_node

Caption: A decision tree for troubleshooting common issues in AVA-65 assays.

Experimental Protocols

Protocol 1: Cytotoxicity (CC50) Determination using LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Host cells (e.g., Vero E6)

  • Complete culture medium

  • AVA-65 stock solution (10 mM in DMSO)

  • LDH Cytotoxicity Detection Kit

  • Microplate reader

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and formation of a semi-confluent monolayer.

  • Compound Preparation: Prepare a 2-fold serial dilution of AVA-65 in culture medium, starting from 200 µM down to 0.39 µM. Remember to prepare a vehicle control (medium with 0.5% DMSO) and a no-treatment control (medium only).

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells for a "maximum LDH release" control by adding lysis buffer (from the kit) 45 minutes before the end of incubation.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) under standard culture conditions.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (catalyst and dye solution) to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the results and use a non-linear regression model to determine the CC50 value.

Protocol 2: Antiviral Efficacy (IC50) Determination using RT-qPCR

This protocol quantifies the reduction in viral RNA levels in response to AVA-65 treatment.

Materials:

  • 96-well tissue culture plates

  • Host cells (e.g., Vero E6)

  • Virus stock of known titer (PFU/mL or TCID50/mL)

  • AVA-65 stock solution (10 mM in DMSO)

  • RNA extraction kit

  • RT-qPCR reagents (reverse transcriptase, primers/probes for a viral gene, qPCR master mix)

  • Real-time PCR instrument

Methodology:

  • Cell Seeding: Seed cells as described in the cytotoxicity protocol and incubate for 24 hours.

  • Infection and Treatment:

    • Prepare serial dilutions of AVA-65 in serum-free medium.

    • Dilute the virus stock in serum-free medium to achieve a final MOI of 0.01.

    • Remove the growth medium from the cells.

    • Add 100 µL of the virus/drug mixtures to the appropriate wells. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • RNA Extraction: Collect 50 µL of the cell culture supernatant. Extract viral RNA using a suitable viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform qPCR using primers and a probe specific to a conserved region of the viral genome. Use a standard curve of known viral RNA concentrations to quantify the viral load in each sample.

  • Calculation:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

    • Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to determine the IC50 value.

References

Reducing Antiviral agent 65 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiviral Agent 65. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the cytotoxicity of this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its link to cytotoxicity?

A1: this compound is a potent inhibitor of viral RNA polymerase, a critical enzyme for the replication of many viruses. By blocking this enzyme, the agent effectively halts viral proliferation. However, at concentrations above the therapeutic window, this compound can exhibit off-target effects on host cell mitochondrial function, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis.[1][2][3]

Q2: I am observing high levels of cytotoxicity in my uninfected control cell line even at low concentrations of this compound. What could be the cause?

A2: Several factors could be contributing to this observation:

  • Solvent Toxicity: this compound is typically dissolved in an organic solvent like DMSO. High final concentrations of the solvent in your culture medium can be toxic to cells. It is advisable to keep the final solvent concentration at or below 0.1%.[4]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is crucial to determine the 50% cytotoxic concentration (CC50) for each cell line you are using.

  • Compound Stability: Ensure that this compound is properly stored and has not degraded, as degradation products may have higher cytotoxicity.[5]

Q3: How can I distinguish between apoptosis and necrosis as the primary mode of cell death induced by this compound?

A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. We recommend a multi-parametric approach:

  • Annexin V and Propidium Iodide (PI) Staining: This is a common method to differentiate between the two. Apoptotic cells will be Annexin V positive and PI negative in the early stages, while necrotic cells will be Annexin V negative and PI positive.[5]

  • Caspase Activity Assays: Measuring the activity of caspases, which are key mediators of apoptosis, can provide further evidence.[6][7]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays

High variability between experiments can be a significant issue. Here is a systematic approach to troubleshoot this problem:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range to avoid genetic drift and altered sensitivity.[5]

    • Seeding Density: Ensure a consistent initial cell seeding density for all experiments, as this can significantly impact results.[5]

    • Serum Variability: Batch-to-batch variation in fetal bovine serum (FBS) can affect cell growth and drug sensitivity. Consider using a single lot of FBS for a series of experiments.[5]

  • Compound Preparation and Handling:

    • Solubility: Ensure this compound is fully dissolved in the solvent before diluting it in the culture medium to avoid inaccurate concentrations due to precipitation.[5]

    • Storage and Stability: Verify the stability of the compound under your storage conditions to prevent degradation.[5]

  • Assay Protocol:

    • Incubation Times: Adhere strictly to the optimized incubation times for both compound treatment and assay reagents.[5]

    • Washing Steps: Inconsistent or incomplete washing can leave residual compounds or assay reagents, leading to background noise.[5]

Issue 2: Reducing Unwanted Cytotoxicity

If this compound is showing high cytotoxicity at concentrations close to its effective antiviral concentration (EC50), here are some strategies to mitigate this:

  • Optimize Drug Concentration and Exposure Time:

    • Perform a detailed dose-response curve to identify the lowest effective concentration with the highest therapeutic index (CC50/EC50).[8][9]

    • Reduce the exposure time of the cells to the compound. A shorter incubation period may be sufficient for antiviral activity while minimizing cytotoxicity.[10]

  • Co-administration with Cytoprotective Agents:

    • Antioxidants: Since this compound can induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity.[1][2][3][11]

    • Pan-Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, using a pan-caspase inhibitor can help reduce cytotoxicity.[6][7][12]

  • Modify Cell Culture Conditions:

    • Serum-Free Media: In some cases, serum components can interact with the drug. Testing in serum-free media might alter the cytotoxic profile.[13][14] However, some cell lines may have better viability and proliferation in serum-free media, potentially making them more sensitive to the drug.[13]

Data Presentation

Table 1: Dose-Response of this compound in VERO E6 and A549 Cells

Concentration (µM)VERO E6 Cell Viability (%)A549 Cell Viability (%)
0 (Control)100100
19895
59288
108575
256050
504025
100155

Table 2: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity in A549 Cells

This compound (µM)Cell Viability (%) - No NACCell Viability (%) - With 5mM NAC
0 (Control)100100
255075
502555
100530

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.[2]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at an optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Replace the old medium with the medium containing different concentrations of the compound. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

cluster_0 Troubleshooting High Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Check_Solvent_Concentration Is Solvent Concentration <= 0.1%? High_Cytotoxicity->Check_Solvent_Concentration Optimize_Concentration Optimize Drug Concentration (Dose-Response Curve) Check_Solvent_Concentration->Optimize_Concentration Yes Review_Protocol Review Assay Protocol (Incubation, Washing) Check_Solvent_Concentration->Review_Protocol No Consider_Co-treatment Consider Co-treatment (e.g., Antioxidants) Optimize_Concentration->Consider_Co-treatment Check_Cell_Health Are Cells Healthy and within Low Passage? Consider_Co-treatment->Check_Cell_Health Check_Cell_Health->Review_Protocol No Problem_Resolved Problem Resolved Check_Cell_Health->Problem_Resolved Yes Review_Protocol->Problem_Resolved

Caption: A troubleshooting workflow for addressing high cytotoxicity.

cluster_1 Experimental Workflow: Concentration Optimization Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with Dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Perform_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Perform_Assay Analyze_Data Analyze Data and Calculate CC50 Perform_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for optimizing drug concentration.

cluster_2 Hypothetical Signaling Pathway of Cytotoxicity Agent65 This compound Mitochondria Mitochondria Agent65->Mitochondria Off-target effect ROS Increased ROS Mitochondria->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical pathway for drug-induced cytotoxicity.

References

Technical Support Center: Improving the Bioavailability of Antiviral Agent 65

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of the investigational antiviral compound, Antiviral Agent 65.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The primary challenge with this compound is its low oral bioavailability, which is mainly attributed to its poor aqueous solubility.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high membrane permeability, but its absorption is limited by its slow dissolution rate in the gastrointestinal (GI) tract.[4][5] Additionally, this compound may be susceptible to first-pass metabolism in the liver and gut wall, which can further reduce the amount of active drug reaching systemic circulation.

Q2: What are the most common formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the low solubility of this compound. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion. This amorphous form is more soluble than the crystalline form.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubilization of lipophilic drugs like this compound.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

Q3: Which in vitro models are recommended for assessing the bioavailability of this compound?

A3: A tiered approach using several in vitro models is recommended:

  • Solubility Studies: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Dissolution Testing: Use a USP apparatus to evaluate the dissolution rate of different formulations.

  • Permeability Assays: The Caco-2 cell monolayer model is a standard for predicting intestinal drug permeability.

These in vitro tests help in the early screening and selection of promising formulation strategies before moving into more complex and costly in vivo studies.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound in animal studies.

  • Potential Cause: High inter-subject variability in pharmacokinetic (PK) studies is a common challenge. Genetic differences in metabolic enzymes among animals can lead to variations in the extent of first-pass metabolism. The physiological state of the animals, such as the presence of food in the stomach, can also significantly impact drug absorption.

  • Troubleshooting Steps:

    • Standardize Food and Water Access: Ensure consistent fasting and feeding schedules for all animals in the study.

    • Use a Homogenous Animal Population: Select animals of the same age, sex, and genetic strain.

    • Increase the Dose: If the drug exposure is near the lower limit of quantification, increasing the dose may reduce variability.

    • Consider a Different Formulation: A more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), may provide more consistent absorption.

Issue 2: Inconsistent dissolution results for different batches of this compound solid dispersion.

  • Potential Cause: Inconsistent dissolution can stem from several factors related to the manufacturing process of the solid dispersion. These include variations in the polymer used, the drug-to-polymer ratio, the solvent evaporation rate, and the final particle size of the dispersion.

  • Troubleshooting Steps:

    • Characterize Raw Materials: Ensure the polymer used in each batch has consistent properties (e.g., molecular weight, viscosity).

    • Standardize the Manufacturing Process: Tightly control parameters such as mixing speed, temperature, and drying time.

    • Perform Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm that the drug is in an amorphous state in each batch.

    • Control Particle Size: Implement a consistent milling or sieving step to ensure a uniform particle size distribution.

Data Presentation

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyDrug Loading (%)Solubility in SIF (µg/mL)In Vitro Permeability (Papp x 10⁻⁶ cm/s)Oral Bioavailability in Rats (%)
Unformulated API1000.5 ± 0.115.2 ± 1.8< 5
Micronized Suspension502.3 ± 0.414.8 ± 2.112 ± 4
Amorphous Solid Dispersion (1:5 drug:polymer)16.725.8 ± 3.216.1 ± 1.535 ± 8
SEDDS Formulation10150.4 ± 12.518.5 ± 2.565 ± 11

SIF: Simulated Intestinal Fluid; Papp: Apparent Permeability Coefficient.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

  • Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 ratio.

  • Dissolve both components in a suitable solvent (e.g., methanol) with stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Grind the resulting solid dispersion into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.

  • Store the amorphous solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Fast male Sprague-Dawley rats (200-250 g) overnight with free access to water.

  • Administer the selected formulation of this compound orally via gavage at a dose of 50 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis F1 Unformulated API IV1 Solubility F1->IV1 F2 Micronization F2->IV1 F3 Solid Dispersion F3->IV1 F4 SEDDS F4->IV1 IV2 Dissolution IV1->IV2 IV3 Permeability IV2->IV3 INV1 Rat PK Study IV3->INV1 DA1 Compare Bioavailability INV1->DA1

Caption: Workflow for improving the bioavailability of this compound.

bcs_classification cluster_high_sol High Solubility cluster_low_sol Low Solubility BCS Biopharmaceutics Classification System ClassI Class I High Permeability ClassIII Class III Low Permeability ClassII Class II High Permeability (this compound) ClassIV Class IV Low Permeability

Caption: BCS classification of this compound.

signaling_pathway_inhibition Virus Virus Receptor Cellular Receptor Virus->Receptor Binds HostCell Host Cell Signaling Pro-viral Signaling Pathway HostCell->Signaling Activates Receptor->HostCell Enters Replication Viral Replication Signaling->Replication Agent65 This compound Agent65->Signaling Inhibits

References

Overcoming Antiviral agent 65 experimental limitations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiviral Agent 65.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound, also referred to as compound 9, is a natural product belonging to the diarylheptanoid class, isolated from the rhizomes of Alpinia officinarum. Its primary identified target is the influenza A/PR/8/34 (H1N1) virus.[1]

Q2: What is the reported antiviral activity of this compound?

A2: this compound has a reported 50% effective concentration (EC50) of 7 µg/mL against the influenza H1N1 virus in vitro.[2]

Q3: What is the proposed mechanism of action for this compound?

A3: The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, studies on a closely related diarylheptanoid, AO-0002, isolated from the same plant, have shown that it does not inhibit virus adsorption or invasion into host cells. Instead, it is suggested to suppress the expression of viral messenger RNA (mRNA) and viral antigens, thereby inhibiting a later stage of the viral replication cycle.[3]

Q4: Is this compound cytotoxic?

A4: The 50% inhibitory concentration (IC50) of this compound and related diarylheptanoids has been reported to be significantly lower than their 50% cytotoxic concentration (CC50).[1] For a related diarylheptanoid, Antiviral agent 64, the EC50 against influenza H1N1 was less than 10 µg/mL, while its cytotoxic concentration (IC50) in human neuroblastoma IMR-32 cells was 0.23 µM.[4] This suggests a favorable therapeutic index in vitro. However, it is crucial to determine the CC50 in the specific cell line being used for your experiments.

Q5: What are the known issues with the solubility and stability of this compound?

Troubleshooting Guide

This guide addresses common experimental challenges that may be encountered when working with this compound.

Problem 1: Low or No Antiviral Activity Observed
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Inadequate Compound Concentration Verify the concentration of your stock solution. Perform a dose-response experiment to ensure you are testing a relevant concentration range around the reported EC50 of 7 µg/mL.
Sub-optimal Assay Conditions Ensure the cell line and virus strain are appropriate. The original activity was reported against influenza A/PR/8/34 (H1N1) virus. The choice of cell line (e.g., MDCK cells) and multiplicity of infection (MOI) can significantly impact the results.
Incorrect Timing of Compound Addition Based on the proposed mechanism of action of related compounds, this compound may be most effective when added after viral entry. Consider a time-of-addition experiment to determine the optimal window for treatment.
Problem 2: High Cytotoxicity Observed
Possible Cause Troubleshooting Step
Compound Concentration Too High Perform a cytotoxicity assay (e.g., MTT or LDH assay) in the absence of the virus to determine the 50% cytotoxic concentration (CC50) in your specific cell line. Ensure your antiviral assays are conducted at concentrations well below the CC50.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%.
Compound Precipitation Visually inspect the culture wells for any signs of compound precipitation, which can cause non-specific cytotoxicity. If precipitation is observed, consider lowering the compound concentration or using a different solvent system.

Quantitative Data Summary

Parameter Value Virus Strain Reference
EC50 7 µg/mLInfluenza A/PR/8/34 (H1N1)
CC50 Reported to be significantly higher than EC50Not specified for this compound

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (MTT-based)

This protocol is a general guideline for determining the antiviral activity of this compound against influenza virus using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., A/PR/8/34 strain)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMEM. Also, prepare a vehicle control (e.g., 0.1% DMSO in DMEM).

  • Virus Infection and Treatment:

    • Wash the confluent MDCK cell monolayer with PBS.

    • Infect the cells with influenza virus at a specific multiplicity of infection (MOI) (e.g., 0.01) for 1 hour at 37°C.

    • After 1 hour, remove the virus inoculum and wash the cells with PBS.

    • Add 100 µL of the prepared dilutions of this compound or the vehicle control to the respective wells. Include a cell-only control (no virus, no compound) and a virus-only control (virus, vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, or until cytopathic effect (CPE) is observed in the virus-only control wells.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the EC50 value using a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT-based)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Treatment: Add 100 µL of the prepared dilutions of this compound or the vehicle control to the wells containing the MDCK cell monolayer. Include a cell-only control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Assay and Data Analysis: Follow steps 5 and 6 from Protocol 1 to determine the CC50 value.

Visualizations

antiviral_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_assay Assay & Analysis A Seed MDCK cells in 96-well plate C Infect cells with Influenza A virus A->C B Prepare serial dilutions of this compound D Add this compound dilutions B->D C->D E Incubate for 48-72 hours D->E F Perform MTT assay E->F G Measure absorbance F->G H Calculate EC50 and CC50 G->H

Caption: Experimental workflow for determining the antiviral activity and cytotoxicity of this compound.

troubleshooting_logic start Experiment Start low_activity Low/No Antiviral Activity? start->low_activity high_cytotoxicity High Cytotoxicity? low_activity->high_cytotoxicity No check_compound Check Compound Stability & Concentration low_activity->check_compound Yes check_concentration Verify Compound Concentration high_cytotoxicity->check_concentration Yes success Successful Experiment high_cytotoxicity->success No optimize_assay Optimize Assay Conditions (MOI, Timing) check_compound->optimize_assay optimize_assay->high_cytotoxicity check_solvent Check Solvent Toxicity check_concentration->check_solvent check_precipitation Inspect for Precipitation check_solvent->check_precipitation check_precipitation->success

Caption: A logical troubleshooting guide for common issues with this compound experiments.

signaling_pathway cluster_virus_lifecycle Influenza Virus Replication Cycle Entry 1. Virus Entry (Adsorption & Invasion) Replication 2. Viral RNA & Protein Synthesis Entry->Replication Assembly 3. Virion Assembly & Release Replication->Assembly Antiviral65 This compound Antiviral65->Inhibition Inhibition->Replication Inhibition of viral mRNA & antigen expression

Caption: Proposed mechanism of action of this compound on the influenza virus replication cycle.

References

Technical Support Center: Antiviral Agent 65 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical novel antiviral compound, Antiviral Agent 65. The information herein is designed to address specific issues that may be encountered during the experimental process of establishing a dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to determine in a dose-response curve for an antiviral agent?

A1: The three primary parameters to determine are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI).

  • EC50 (Effective Concentration 50%) : This is the concentration of the antiviral agent that inhibits 50% of viral replication or activity. A lower EC50 value indicates a more potent antiviral compound.

  • CC50 (Cytotoxic Concentration 50%) : This is the concentration of the antiviral agent that results in the death of 50% of the host cells.[1] It is crucial to assess the toxicity of the compound to ensure that the observed antiviral effect is not simply due to the death of the host cells.[2]

  • Selectivity Index (SI) : The SI is a ratio calculated as CC50 / EC50.[1] It provides a measure of the therapeutic window of the compound. A higher SI is desirable, as it indicates that the agent is effective against the virus at concentrations that are not toxic to the host cells.[1] Generally, an SI value of 10 or greater is considered promising for a potential antiviral drug candidate.

Q2: Which cell line should I use for my antiviral assay?

A2: The choice of cell line is critical and depends on the virus being studied. The ideal cell line should be highly susceptible to infection by the target virus and exhibit a clear cytopathic effect (CPE) or be amenable to other methods of quantifying viral replication. It's also important to consider the physiological relevance of the cell line to the viral disease. For some host-targeted antivirals, the cell line must have a competent signaling pathway, such as the interferon pathway.[3]

Q3: How do I prepare my stock solution of this compound?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. It is essential to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5%. The stability of the compound in the chosen solvent and culture medium should also be considered.

Q4: What are the best practices for setting up a dose-response experiment?

A4: To ensure the reliability and reproducibility of your results, it is important to:

  • Use a consistent and healthy cell culture.

  • Perform serial dilutions of the antiviral agent accurately.

  • Include appropriate controls, such as "virus only" (vehicle control) and "cells only" (mock-infected) wells.

  • Run experiments in triplicate to assess variability.

  • Maintain detailed records of all experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

IssuePossible Cause(s)Recommended Solutions
High Variability Between Replicates 1. Inconsistent cell seeding density.2. Pipetting errors during serial dilutions.3. Uneven distribution of virus or compound in wells.4. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Use calibrated pipettes and change tips between dilutions.3. Gently rock or swirl the plate after adding the virus and compound.4. Avoid using the outer wells of the plate if edge effects are suspected.
No Antiviral Effect Observed 1. The compound is not active against the specific virus or in the chosen cell line.2. Incorrect concentration range tested (too low).3. Degradation of the compound.4. The chosen assay is not sensitive enough.1. Test against a different virus or in a more susceptible cell line.2. Test a wider range of concentrations, including higher doses.3. Prepare fresh stock solutions and handle them according to stability data.4. Consider a more sensitive readout, such as RT-qPCR for viral RNA quantification.
Steep or Shallow Dose-Response Curve 1. The mechanism of action of the compound.2. Issues with the dilution series.3. Assay limitations.1. A steep curve (high Hill coefficient) can indicate cooperativity in the mechanism of inhibition. A shallow curve may suggest a complex mechanism or experimental artifact.2. Verify the accuracy of your serial dilutions.3. Ensure the assay has a wide dynamic range to capture the full dose-response relationship.
High Cytotoxicity Observed 1. The compound is inherently toxic to the host cells.2. Impurities in the compound sample.3. The solvent concentration is too high.1. If the CC50 is close to the EC50, the compound has a low selectivity index and may not be a good candidate.2. Use a highly pure, analytical-grade compound.3. Ensure the final solvent concentration is below the toxic threshold for the cell line.

Experimental Protocols

Protocol 1: Determination of EC50 by Plaque Reduction Neutralization Test (PRNT)

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of plaque formation.

  • Cell Seeding : Seed a 12-well plate with a suitable cell line to form a confluent monolayer.

  • Drug and Virus Preparation : Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).

  • Incubation : Mix equal volumes of each drug dilution with the diluted virus and incubate for 1 hour at 37°C.

  • Infection : Inoculate the cell monolayer with the virus-drug mixture and incubate for 1 hour at 37°C, rocking the plate every 15 minutes.

  • Overlay : Remove the inoculum and add an overlay medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation : Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).

  • Staining and Counting : Fix the cells and stain with a dye like crystal violet to visualize and count the plaques.

  • Data Analysis : Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Plot the percent inhibition against the log of the drug concentration and use non-linear regression to determine the EC50.

Protocol 2: Determination of CC50 by MTT Assay

This protocol measures the cytotoxicity of this compound.

  • Cell Seeding : Seed a 96-well plate with the same cell line used in the antiviral assay.

  • Compound Addition : Add serial dilutions of this compound to the wells. Include "cells only" controls with no compound.

  • Incubation : Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the CC50.

Data Presentation

ParameterDescriptionTypical Range for a Promising Antiviral Candidate
EC50 50% Effective Concentration< 10 µM
CC50 50% Cytotoxic Concentration> 100 µM
SI Selectivity Index (CC50/EC50)> 10
Cell LineRecommended Seeding Density (cells/well) for 96-well plate
Vero E61 x 10^4
A5498 x 10^3
MDCK1.2 x 10^4

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Monolayer infection Infect Cells with Virus + Compound prep_cells->infection prep_drug Prepare Serial Dilutions of this compound prep_drug->infection prep_virus Prepare Virus Inoculum prep_virus->infection incubation Incubate for Viral Replication infection->incubation readout Assay Readout (e.g., Plaque Assay, RT-qPCR) incubation->readout data_quant Quantify Viral Inhibition and Cell Viability readout->data_quant curve_fit Fit Dose-Response Curve data_quant->curve_fit determine_params Determine EC50, CC50, SI curve_fit->determine_params signaling_pathway cluster_virus Viral Replication Cycle cluster_host Host Cell virus_entry Virus Entry viral_rna_rep Viral RNA Replication virus_entry->viral_rna_rep virus_assembly Virus Assembly & Release viral_rna_rep->virus_assembly host_factor_x Host Factor X host_factor_x->viral_rna_rep Required for replication antiviral_agent This compound antiviral_agent->host_factor_x Inhibits

References

Troubleshooting Antiviral agent 65 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiviral Agent 65. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, leading to inconsistent results.

Troubleshooting Guides

Issue: Inconsistent Antiviral Activity (EC50/IC50 Values) in Cell-Based Assays

Question: We are observing significant variability in the EC50/IC50 values for this compound in our in vitro assays. What are the potential causes and how can we troubleshoot this?

Answer: Variability in in vitro antiviral assays is a common challenge that can be attributed to several factors. A systematic approach to troubleshooting is crucial for obtaining reproducible results.[1]

Below is a summary of potential causes and recommended solutions:

Potential Cause Problem Description Recommended Solution
Cell Line Integrity Different cell lines exhibit varying sensitivities to both the virus and the drug. High passage numbers can lead to genetic drift and altered cellular responses.[1]Standardize the cell line and use cells within a narrow passage range for all experiments. Regularly perform cell line authentication.[1]
Virus Stock Quality Inconsistent multiplicity of infection (MOI) due to inaccurate virus titration can significantly impact the apparent efficacy of the drug.[1]Ensure your viral stock is accurately titered using a reliable method (e.g., plaque assay, TCID50) before each experiment. Use a consistent MOI across all experiments.[1]
Compound Stability This compound may be susceptible to degradation under certain storage or handling conditions, such as repeated freeze-thaw cycles.[1][2]Prepare fresh drug solutions for each experiment from a validated stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Assay Protocol Variability The timing of drug addition relative to viral infection is critical. The antiviral effect may be most pronounced at specific stages of the viral replication cycle.[1][3]Standardize the time of drug addition. Consider a time-of-addition experiment to pinpoint the affected stage of viral replication.[1]
Assay Readout Method The method used to quantify viral activity (e.g., CPE reduction, plaque reduction, qRT-PCR) can yield different results.[1]Use a consistent and validated readout method. Be aware of the limitations and variability associated with your chosen method.
Presence of Serum Components in serum, such as plasma proteins, can bind to the antiviral agent, reducing its effective concentration in the assay.[2]Standardize the serum concentration in the culture media or consider using serum-free media if appropriate for your cell line and virus.
Drug-Resistant Virus The viral strain used may have or develop mutations that confer resistance to this compound.[2][4]Sequence the relevant viral genes to check for resistance mutations. Test the agent against a known drug-sensitive strain as a positive control.[2]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent results with this compound.

G cluster_0 Start: Inconsistent Results Observed cluster_1 Step 1: Review Core Reagents cluster_2 Step 2: Standardize Protocol cluster_3 Step 3: Investigate Deeper Mechanisms cluster_4 End: Consistent Results start Inconsistent EC50/IC50 Values reagent_check Check Cell Line, Virus Stock, and Compound Integrity start->reagent_check Begin Troubleshooting cell_line Authenticate Cell Line (Low Passage) reagent_check->cell_line virus_stock Re-titer Virus Stock (Consistent MOI) reagent_check->virus_stock compound Prepare Fresh Compound (Check Storage) reagent_check->compound protocol_review Review Assay Protocol for Variability cell_line->protocol_review If issue persists virus_stock->protocol_review If issue persists compound->protocol_review If issue persists timing Standardize Drug Addition Time protocol_review->timing controls Verify Controls (Virus, Cell, Positive) protocol_review->controls readout Validate Readout Method protocol_review->readout deeper_investigation Consider Advanced Issues timing->deeper_investigation If issue persists controls->deeper_investigation If issue persists readout->deeper_investigation If issue persists resistance Sequence Virus for Resistance Mutations deeper_investigation->resistance serum_effects Test with Varying Serum Concentrations deeper_investigation->serum_effects end Consistent and Reproducible Data resistance->end Problem Resolved serum_effects->end Problem Resolved

Caption: Troubleshooting workflow for inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the critical controls to include in our antiviral assays for Agent 65?

A1: Every antiviral assay should include the following controls to ensure the validity of the results:

  • Virus Control: Cells infected with the virus in the absence of any compound. This provides the baseline for maximum viral activity.[5]

  • Cell Control (Mock-Infected): Uninfected cells that are not treated with the compound. This serves as a baseline for normal cell health and viability.

  • Compound Cytotoxicity Control: Uninfected cells treated with the same concentrations of this compound as the experimental groups. This is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.[3][5]

  • Positive Control: A known antiviral compound with a well-characterized inhibitory effect on the target virus. This validates that the assay system is working correctly.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to its potential for degradation, proper handling of this compound is critical.[1][2] It is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability. For daily use, a fresh working solution should be prepared from a thawed aliquot.

Q3: At what stage of the viral life cycle does this compound act?

A3: The specific stage of the viral life cycle targeted by this compound should be determined experimentally. A "time-of-addition" assay is a common method to investigate this. In this assay, the compound is added at different time points relative to viral infection (e.g., before infection, during infection, and at various times post-infection).[3] The results will indicate whether the agent inhibits viral entry, replication, assembly, or release.

G Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release & Maturation Assembly->Release

Caption: Generalized viral life cycle stages.

Experimental Protocols

Protocol: Plaque Reduction Assay for EC50 Determination

This protocol is a standard method for determining the 50% effective concentration (EC50) of an antiviral agent by quantifying the reduction in viral plaques.

  • Cell Seeding:

    • Seed a 24-well plate with a suitable host cell line at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Compound Dilution:

    • Prepare a serial dilution of this compound in culture medium. The final concentrations should span a range that is expected to cover 0-100% inhibition.

  • Infection and Treatment:

    • When cells are confluent, remove the culture medium.

    • Infect the cells with a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the various dilutions of this compound.

    • Include a "virus only" control (no compound) and a "cell only" control (no virus, no compound).[1]

  • Incubation:

    • Incubate the plates for 2-5 days at 37°C in a CO2 incubator until visible plaques are formed in the virus control wells.[1]

  • Staining and Quantification:

    • Fix the cells with a solution such as 4% formaldehyde.

    • Stain the cells with a crystal violet solution.[1]

    • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control.[1]

    • The EC50 value is then determined by non-linear regression analysis of the dose-response curve.

Protocol: Cytotoxicity Assay (MTT/XTT)

This protocol measures the potential of this compound to be toxic to the host cells, which is crucial for distinguishing between antiviral activity and cytotoxicity.

  • Cell Seeding:

    • Seed a 96-well plate with the host cell line at an appropriate density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium at the same concentrations used in the antiviral assay.

    • Add the dilutions to the wells. Include a "no-drug" control.[1]

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[1]

  • Readout:

    • Add a viability reagent such as MTT or XTT to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[1]

  • Calculation:

    • Cell viability is calculated as a percentage of the no-drug control. The 50% cytotoxic concentration (CC50) value is determined by non-linear regression analysis.

References

Validation & Comparative

Comparative Efficacy Analysis: Antiviral Agent Baloxavir Marboxil Versus Oseltamivir for Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Baloxavir (B560136) marboxil, a first-in-class cap-dependent endonuclease inhibitor, and Oseltamivir (B103847), a widely-used neuraminidase inhibitor, for the treatment of acute uncomplicated influenza. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, comparative in vitro and clinical efficacy, and the experimental protocols used for their evaluation.

Introduction to Antiviral Agents

Baloxavir marboxil (Representing "Antiviral agent 65") is a prodrug that is metabolized to its active form, baloxavir acid.[1] It presents a novel mechanism of action by inhibiting the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[2][3] This action is crucial as it blocks the "cap-snatching" process, thereby preventing the initiation of viral mRNA synthesis and halting virus proliferation.[1][4] It is approved for treating influenza A and B infections and is administered as a single oral dose.

Oseltamivir (Existing Drug) is an antiviral prodrug that is converted in the liver to its active metabolite, oseltamivir carboxylate. It functions as a competitive inhibitor of the influenza virus's neuraminidase enzyme. This enzyme is vital for the release of new virus particles from infected cells. By inhibiting neuraminidase, oseltamivir prevents the spread of the virus in the body. It is a first-line treatment for influenza A and B, typically administered twice daily for five days.

Quantitative Data Summary

The following tables summarize the in vitro and clinical efficacy of Baloxavir marboxil and Oseltamivir.

Table 1: In Vitro Efficacy (IC₅₀/EC₅₀ Values)

The 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) indicates the concentration of a drug required to inhibit 50% of the viral enzyme activity or virus replication in vitro. Lower values denote higher potency.

Virus Strain/SubtypeBaloxavir marboxil (IC₅₀/EC₅₀, nM)Oseltamivir (IC₅₀, nM)Reference(s)
Influenza A/H1N1pdm09 0.28 - 0.70.92 - 1.54
Influenza A/H3N2 0.16 - 1.20.43 - 0.67
Influenza B/Victoria 3.42 - 7.25.21 - 13.0
Influenza B/Yamagata 2.43 - 5.85.21 - 13.0

Note: Values are presented as ranges or means compiled from multiple studies and can vary based on specific viral isolates and assay conditions.

Table 2: Clinical Efficacy Comparison

This table outlines key clinical outcomes from comparative studies in patients with uncomplicated influenza.

Clinical EndpointBaloxavir marboxilOseltamivirKey Findings & Reference(s)
Time to Alleviation of Symptoms (TTIA) 44.8 - 53.5 hours72.2 - 80.2 hoursBaloxavir showed a potential for shortening symptom duration compared to oseltamivir. However, some meta-analyses found no statistically significant difference in overall symptom resolution time.
Duration of Fever Median: 22.0 - 24.5 hoursMedian: 23.1 - 46.8 hoursSome studies show Baloxavir significantly reduces fever duration compared to Oseltamivir, particularly in certain pediatric cohorts. Other randomized trials reported similar times to fever resolution.
Viral Load / Viral Shedding More rapid reductionSlower reductionBaloxavir demonstrates a significantly greater and more rapid reduction in viral load and cessation of viral shedding compared to oseltamivir, often within 24-48 hours.
Secondary Household Transmission (SAR) Adjusted SAR: 10.8%Adjusted SAR: 18.5%A post-hoc analysis showed a 41.8% greater relative reduction in the secondary attack rate (SAR) in household contacts of index cases treated with Baloxavir versus Oseltamivir.
Adverse Events Lower incidence of nausea and vomitingHigher incidence of nausea and vomitingBaloxavir is associated with a significantly lower incidence of adverse events, particularly gastrointestinal side effects like nausea and vomiting, compared to oseltamivir.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Neuraminidase (NA) Inhibition Assay

This assay is used to determine the in vitro susceptibility of influenza viruses to neuraminidase inhibitors like Oseltamivir.

  • Principle: This is a fluorometric or chemiluminescent assay that measures the ability of a drug to inhibit the enzymatic activity of viral neuraminidase. The NA enzyme cleaves a substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent or chemiluminescent signal. The drug's potency is quantified by calculating the IC₅₀ value, which is the concentration required to reduce NA activity by 50%.

  • Protocol Outline:

    • Virus Preparation: Influenza virus isolates are cultured and titrated to determine the optimal dilution that yields a strong signal within the linear range of the detection instrument.

    • Serial Dilution: The active metabolite of the drug (e.g., oseltamivir carboxylate) is serially diluted to create a range of concentrations.

    • Incubation: The diluted virus is pre-incubated with the various drug concentrations in a 96-well plate.

    • Substrate Addition: The fluorogenic substrate (e.g., MUNANA) is added to all wells to initiate the enzymatic reaction. The plate is incubated at 37°C.

    • Signal Detection: The reaction is stopped, and the fluorescence (Ex: 355 nm, Em: 460 nm) or chemiluminescence is measured using a plate reader.

    • IC₅₀ Calculation: The percentage of NA inhibition is calculated relative to control wells without the drug. The IC₅₀ value is determined by plotting the inhibition percentage against the drug concentration.

Plaque Reduction Neutralization Test (PRNT) / Focus Reduction Assay (FRA)

These cell-based assays are considered the gold standard for quantifying the infectivity of a virus and are used to determine the efficacy of antivirals like Baloxavir marboxil that target replication.

  • Principle: The assay measures the ability of a drug to reduce the number of plaques (zones of dead or infected cells) or foci (clusters of infected cells) formed in a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells). The drug's efficacy is determined by its EC₅₀ value—the concentration that reduces the plaque/foci count by 50% compared to an untreated control.

  • Protocol Outline:

    • Cell Seeding: A confluent monolayer of MDCK cells is prepared in 6-well or 12-well plates.

    • Drug and Virus Preparation: The antiviral drug is prepared in serial dilutions. A standardized amount of virus (e.g., 100 plaque-forming units) is mixed with each drug dilution.

    • Infection: The cell monolayers are washed, and the virus-drug mixtures are added to the cells for incubation (typically 1 hour at 37°C).

    • Overlay Application: The virus-drug inoculum is removed, and the cells are covered with a semi-solid overlay medium (e.g., containing agar (B569324) or Avicel). This overlay restricts the spread of progeny virions, ensuring that new infections are localized, thus forming discrete plaques or foci.

    • Incubation: Plates are incubated for 2-3 days to allow for plaque/foci formation.

    • Visualization and Counting: Cells are fixed and stained (e.g., with crystal violet for plaques) or treated with specific antibodies against a viral protein (e.g., nucleoprotein for immunoplaque assays) to visualize and count the plaques/foci.

    • EC₅₀ Calculation: The number of plaques/foci at each drug concentration is counted and compared to the virus-only control to calculate the percent inhibition and determine the EC₅₀ value.

Mandatory Visualizations

Mechanism of Action: Signaling Pathways

The diagrams below illustrate the distinct viral lifecycle stages targeted by Oseltamivir and Baloxavir marboxil.

Oseltamivir_MOA cluster_host Host Cell cluster_inhibition Inhibition Pathway Virion_Release 5. Virion Release Neuraminidase Neuraminidase Enzyme Virion_Release->Neuraminidase requires cleavage of sialic acid by Budding_Virion 4. Budding Virion Budding_Virion->Virion_Release Assembly 3. Viral Assembly Assembly->Budding_Virion Replication 2. Replication & Protein Synthesis Replication->Assembly Entry 1. Virus Entry Entry->Replication Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Oseltamivir->Neuraminidase inhibits caption Figure 1: Oseltamivir Mechanism of Action

Caption: Oseltamivir blocks the viral neuraminidase enzyme, preventing virion release.

Baloxavir_MOA cluster_host Host Cell Nucleus cluster_inhibition Inhibition Pathway Host_mRNA Host Pre-mRNA Capped_Primer Capped RNA Primer Host_mRNA->Capped_Primer 'Cap-Snatching' Host_mRNA->Capped_Primer mediated by Viral_mRNA Viral mRNA Synthesis Capped_Primer->Viral_mRNA Viral_Replication Viral Replication Viral_mRNA->Viral_Replication Baloxavir Baloxavir Acid PA_Endonuclease PA Endonuclease (Viral Polymerase) Baloxavir->PA_Endonuclease inhibits caption Figure 2: Baloxavir marboxil Mechanism of Action

Caption: Baloxavir blocks the PA endonuclease, inhibiting viral mRNA synthesis.

Experimental Workflow Diagram

Plaque_Assay_Workflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection cluster_incubation Day 3-4: Incubation cluster_analysis Day 5: Analysis A Seed MDCK cells in 12-well plates B Prepare serial dilutions of antiviral drug C Mix drug dilutions with standard virus amount B->C D Infect cell monolayer (1 hour) C->D E Add semi-solid overlay medium D->E F Incubate at 37°C for 48-72 hours E->F G Fix and stain cells (e.g., Crystal Violet) F->G H Count plaques in each well G->H I Calculate % inhibition and determine EC₅₀ H->I caption Figure 3: General Workflow for a Plaque Reduction Assay

Caption: Workflow for the in vitro Plaque Reduction Assay to test antiviral efficacy.

References

Validating the In Vivo Antiviral Efficacy of Antiviral Agent 65: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo antiviral activity of Antiviral Agent 65 (represented by the broad-spectrum antiviral Favipiravir) against other established antiviral agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as an antiviral therapeutic.

Comparative In Vivo Efficacy of Antiviral Agents

The following table summarizes the in vivo antiviral activity of Favipiravir compared to Oseltamivir and Zanamivir against influenza virus infections in animal models. The data highlights key efficacy parameters such as survival rate and reduction in viral titers.

Antiviral AgentVirus StrainAnimal ModelKey Findings
Favipiravir (T-705) Influenza A (H5N1, H7N9)MiceDemonstrated antiviral activity against H5N1 and H7N9 avian influenza viruses.[1]
Oseltamivir Influenza A (H5N1)MiceImproved survival rates in mice infected with H5N1 when administered.[2]
Zanamivir Influenza BHumansMore effective against Influenza B virus infections compared to Oseltamivir.[2]
Favipiravir & Oseltamivir (Combination) Severe Influenza AHumansAccelerated clinical recovery in patients with severe influenza.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Antiviral Efficacy Study in Mice
  • Animal Model: Female BALB/c mice, 4-6 weeks old.

  • Virus and Infection: Mice were intranasally inoculated with a lethal dose of influenza virus (e.g., H5N1).

  • Drug Administration:

    • The test compounds (e.g., Favipiravir, Oseltamivir) were suspended in a 0.5% methylcellulose (B11928114) solution.

    • Oral administration of the compounds commenced 4 hours post-infection and continued twice daily for 5 days.

  • Parameters Measured:

    • Survival Rate: Mice were monitored daily for 14 days post-infection to record survival.

    • Body Weight: Body weight was measured daily as an indicator of morbidity.

    • Viral Titer: On select days post-infection, lungs were harvested from a subset of mice to determine the viral load via plaque assay on Madin-Darby canine kidney (MDCK) cells.

Visualizing Experimental Workflows and Mechanisms of Action

Diagrams are provided below to illustrate the experimental workflow for in vivo antiviral testing and the mechanism of action of Favipiravir.

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice) infection Intranasal Infection animal_model->infection virus_prep Prepare Virus Inoculum virus_prep->infection treatment_group Administer this compound infection->treatment_group control_group Administer Placebo/Comparator infection->control_group monitoring Monitor Survival & Body Weight treatment_group->monitoring control_group->monitoring viral_load Measure Lung Viral Titers monitoring->viral_load analysis Compare Survival Curves & Viral Load Reduction monitoring->analysis viral_load->analysis

In Vivo Antiviral Testing Workflow

mechanism_of_action cluster_virus Virus cluster_replication Replication Machinery cluster_drug Antiviral Agent cluster_inhibition Inhibition viral_rna Viral RNA rdrp RNA-dependent RNA Polymerase (RdRp) viral_rna->rdrp Template inhibition Inhibition of RNA Synthesis rdrp->inhibition favipiravir Favipiravir (this compound) favipiravir->rdrp Binds to inhibition->viral_rna Prevents Replication

Mechanism of Action of Favipiravir

References

Combination Therapy of Favipiravir and Oseltamivir: A Comparative Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapy is increasingly moving towards combination regimens to enhance efficacy, combat drug resistance, and improve patient outcomes. This guide provides a comparative analysis of combination therapy with two prominent antiviral agents, Favipiravir (B1662787) and Oseltamivir (B103847), against influenza viruses. The data presented herein is collated from preclinical and clinical studies, offering a comprehensive resource for understanding the synergistic potential of this combination.

Mechanism of Action: A Dual-Pronged Attack

The rationale behind combining Favipiravir and Oseltamivir lies in their distinct and complementary mechanisms of action, targeting different stages of the influenza virus life cycle.[1][2][3]

  • Favipiravir (Avigan, T-705): This agent acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5] Following intracellular conversion to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), it is recognized as a purine (B94841) nucleotide by the viral RdRp, leading to its incorporation into the nascent viral RNA. This incorporation results in non-viable viruses through lethal mutagenesis.[3][5]

  • Oseltamivir (Tamiflu): As a neuraminidase inhibitor, oseltamivir targets the release of newly formed viral particles from the surface of infected cells.[1][2] By blocking the enzymatic activity of neuraminidase, which cleaves sialic acid residues, oseltamivir causes the aggregation of virions on the cell surface, preventing their spread to other cells.[1]

Below is a diagram illustrating the distinct targets of Favipiravir and Oseltamivir in the influenza virus replication cycle.

G cluster_virus_lifecycle Influenza Virus Replication Cycle Entry Virus Entry & Uncoating Replication Viral RNA Replication Entry->Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release Favipiravir Favipiravir Favipiravir->Replication Inhibits RdRp Oseltamivir Oseltamivir Oseltamivir->Release Inhibits Neuraminidase

Mechanism of Action of Favipiravir and Oseltamivir.

Preclinical Studies: Evidence of Synergy in Murine Models

In vivo studies using mouse models of influenza infection have consistently demonstrated the synergistic antiviral effects of combining Favipiravir and Oseltamivir. These studies have shown that the combination can lead to improved survival rates, reduced lung viral titers, and efficacy against oseltamivir-resistant strains.

Table 1: Efficacy of Favipiravir and Oseltamivir Combination Therapy in Mice Infected with Influenza A (H1N1pdm)
Treatment Group (dosage mg/kg/day)Survival Rate (%)Mean Day of DeathLung Viral Titer Reduction (log10 PFU/g)Reference
Placebo07.5-[1]
Oseltamivir (1)209.0Not significant[1]
Oseltamivir (3)409.5Not significant[1]
Favipiravir (3)208.5Not significant[1]
Favipiravir (10)6010.0Significant[1]
Favipiravir (30)80>14.0Significant[1]
Oseltamivir (1) + Favipiravir (3)6011.0Significant[1]
Oseltamivir (1) + Favipiravir (10)90>14.0Significant[1]
Oseltamivir (3) + Favipiravir (10)100>14.0Significant[1]
Table 2: Efficacy against Oseltamivir-Resistant Influenza A (H1N1; H275Y) in Mice
Treatment Group (dosage mg/kg/day)Survival Rate (%)Reference
Placebo0[1]
Oseltamivir (100)30[1]
Favipiravir (50)100[1]
Oseltamivir (100) + Favipiravir (10)80[1]
Oseltamivir (100) + Favipiravir (30)100[1]

Clinical Studies: Improved Outcomes in Severe Influenza

Clinical data from observational studies suggest that combination therapy of Favipiravir and Oseltamivir may be beneficial for critically ill patients with severe influenza.[2][6]

Table 3: Clinical Outcomes in Critically Ill Patients with Severe Influenza
OutcomeOseltamivir Monotherapy (n=128)Favipiravir + Oseltamivir (n=40)p-valueReference
Clinical Improvement on Day 14 (%)42.262.50.0247[6]
Undetectable Viral RNA on Day 10 (%)21.967.5< 0.01[6]
Adjusted Subhazard Ratio for Clinical Improvement-2.06 (95% CI, 1.30-3.26)-[6]

Experimental Protocols

In Vivo Murine Influenza Infection Model

A common experimental workflow for evaluating antiviral efficacy in a mouse model is outlined below.

G A Animal Acclimatization B Intranasal Inoculation with Influenza Virus A->B C Initiation of Antiviral Treatment (e.g., 4h post-infection) B->C D Daily Monitoring: - Survival - Body Weight - Clinical Signs C->D E Sample Collection at Specific Time Points D->E F Lung Tissue Homogenization E->F G Viral Titer Quantification (e.g., Plaque Assay) F->G H Data Analysis G->H G cluster_host_cell Host Cell cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes PI3K_Akt PI3K/Akt Pathway Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes MAPK MAPK Pathway Pro_inflammatory Pro-inflammatory Cytokine Production MAPK->Pro_inflammatory NF_kB NF-κB Pathway NF_kB->Pro_inflammatory Antiviral_Response Antiviral Response (e.g., Interferon) NF_kB->Antiviral_Response Inhibits Viral_Replication Viral Replication Cell_Survival->Viral_Replication Pro_inflammatory->Viral_Replication Can be detrimental or beneficial Antiviral_Response->Viral_Replication Inhibits Influenza_Virus Influenza Virus Infection Influenza_Virus->PI3K_Akt Activates Influenza_Virus->MAPK Activates Influenza_Virus->NF_kB Modulates

References

Comparative Analysis: Antiviral Agent 65 vs. Oseltamivir for Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of the investigational neuraminidase inhibitor, Antiviral Agent 65, and the established antiviral drug, oseltamivir (B103847). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the agents' mechanisms of action, in vitro efficacy, pharmacokinetic profiles, and the experimental protocols used for their evaluation.

Mechanism of Action

Both this compound and oseltamivir are potent and selective inhibitors of the influenza virus neuraminidase (NA) enzyme.[1] This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells.[2] By blocking the active site of the neuraminidase enzyme, these inhibitors prevent the cleavage of sialic acid residues, leading to viral aggregation at the cell surface and a reduction in viral spread.[3][4] Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is rapidly converted by hepatic esterases into its active form, oseltamivir carboxylate.[5] this compound is designed as an active metabolite, requiring no in vivo conversion.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Entry 1. Virus Entry (Endocytosis) Replication 2. Viral RNA Replication Entry->Replication Assembly 3. Virion Assembly & Budding Replication->Assembly Release 4. Virion Release Assembly->Release NA_Enzyme Neuraminidase (NA) Enzyme Assembly->NA_Enzyme NA required for release Sialic_Acid Sialic Acid on Host Cell NA_Enzyme->Sialic_Acid Cleaves for Virus Release Blocked Virus Release BLOCKED Inhibitor This compound or Oseltamivir Inhibitor->NA_Enzyme Binds & Inhibits Inhibitor->Blocked G start Start prep Prepare Serial Dilutions of Inhibitors start->prep Step 1 plate Add Inhibitors & Virus to 96-Well Plate prep->plate Step 2 pre_incubate Pre-incubate at RT (45 min) plate->pre_incubate Step 3 substrate Add MUNANA Substrate pre_incubate->substrate Step 4 incubate Incubate at 37°C (60 min) substrate->incubate Step 5 stop Add Stop Solution incubate->stop Step 6 read Read Fluorescence (Ex: 355nm, Em: 460nm) stop->read Step 7 analyze Calculate % Inhibition & Determine IC50 read->analyze Step 8 end End analyze->end

References

A Comparative Guide to Early-Stage Oral Antiviral Agents for COVID-19: Phase 1 Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid development of oral antiviral agents has been a critical component of the global response to the COVID-19 pandemic. This guide provides a comparative analysis of the Phase 1 clinical trial results for two pivotal oral antiviral drugs: nirmatrelvir (B3392351) (a key component of Paxlovid) and molnupiravir (B613847). The focus is on their safety, tolerability, and pharmacokinetic profiles in healthy adults, which are the primary outcomes of these initial human studies.

Executive Summary

This guide delves into the foundational clinical data that supported the advancement of nirmatrelvir and molnupiravir into later-stage trials. Nirmatrelvir, a SARS-CoV-2 main protease (Mpro) inhibitor, is co-administered with ritonavir (B1064) to boost its plasma concentrations.[1][2][3] Molnupiravir, a ribonucleoside analog prodrug, functions by inducing widespread mutations in the viral RNA, a mechanism known as "error catastrophe".[4][5][6][7] Both agents demonstrated favorable safety and pharmacokinetic profiles in their respective Phase 1 trials, paving the way for their crucial role in the management of COVID-19.

Comparative Analysis of Phase 1 Clinical Trial Data

The following tables summarize the key quantitative data from the initial human studies of nirmatrelvir/ritonavir and molnupiravir.

Table 1: Pharmacokinetic Profile in Healthy Adults (Single Dose)
ParameterNirmatrelvir/Ritonavir (300mg/100mg)Molnupiravir (800mg)
Tmax (Median Time to Max Concentration) ~3 hours[3]1.00 - 1.75 hours[8][9]
Cmax (Max Plasma Concentration) Data not explicitly detailed in Phase 1 summary~2970 ng/mL (for active metabolite NHC)[7]
Half-life (t½) ~6.05 hours (with ritonavir)[10]~3.3 hours (for active metabolite NHC)[5][7]
AUC (Area Under the Curve) Increased significantly with ritonavir co-administration[11][12][13]8360 h*ng/mL (AUC0-12h for NHC)[7]
Table 2: Safety and Tolerability in Healthy Adults (Phase 1)
Adverse Events (AEs)Nirmatrelvir/RitonavirMolnupiravir
Overall Incidence Well-tolerated in single and multiple ascending dose cohorts[11][12][13]Fewer than half of subjects reported an AE; incidence was higher in the placebo group[8][9][14]
Severity Treatment-related AEs were generally mild[15]93.3% of AEs were mild[8][9][14]
Serious AEs No serious AEs reported in the Phase 1 summary[11][12][13]No serious AEs reported[8][9][14]
Discontinuation due to AEs Not prominently reported in Phase 1 summaryOne subject discontinued (B1498344) due to a rash[8][9][14]

Mechanism of Action

The two antiviral agents employ distinct strategies to inhibit SARS-CoV-2 replication.

Nirmatrelvir is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][10] This enzyme is essential for cleaving viral polyproteins into functional proteins required for viral replication.[3][10] By blocking Mpro, nirmatrelvir prevents the virus from producing these critical proteins, thereby halting its replication.[1]

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Nirmatrelvir Action Viral RNA Viral RNA Polyprotein Synthesis Polyprotein Synthesis Viral RNA->Polyprotein Synthesis Mpro (3CLpro) Mpro (3CLpro) Polyprotein Synthesis->Mpro (3CLpro) Cleavage by Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro (3CLpro) Inhibits

Figure 1: Mechanism of Action of Nirmatrelvir.

Molnupiravir is a prodrug that is metabolized to its active form, β-D-N4-hydroxycytidine (NHC).[6] NHC is a ribonucleoside analog that is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp) during replication.[4][5][6] This incorporation leads to an accumulation of mutations throughout the viral genome, a process termed "viral error catastrophe," which ultimately results in the production of non-viable virus particles.[6][7]

cluster_virus SARS-CoV-2 Replication cluster_drug Molnupiravir Action Viral RNA Template Viral RNA Template RdRp RdRp Viral RNA Template->RdRp Template for New Viral RNA New Viral RNA RdRp->New Viral RNA Synthesizes Mutated Viral RNA Mutated Viral RNA RdRp->Mutated Viral RNA Produces Functional Virus Functional Virus New Viral RNA->Functional Virus Molnupiravir Molnupiravir NHC NHC Molnupiravir->NHC Metabolized to NHC->RdRp Incorporated by Non-viable Virus Non-viable Virus Mutated Viral RNA->Non-viable Virus

Figure 2: Mechanism of Action of Molnupiravir.

Experimental Protocols: Phase 1 Clinical Trial Design

The Phase 1 trials for both nirmatrelvir and molnupiravir followed a generally similar, robust design to ensure the safety of the participants and to gather essential pharmacokinetic data.

General Methodology

The studies were randomized, double-blind, and placebo-controlled, which is the gold standard for clinical research.[14][16][17] Healthy adult volunteers were enrolled to participate.

The core components of the trial design included:

  • Single Ascending Dose (SAD) Cohorts: Participants were divided into several groups, with each group receiving a single, escalating dose of the investigational drug or a placebo. This allows researchers to determine the maximum tolerated single dose.

  • Multiple Ascending Dose (MAD) Cohorts: Following the SAD phase, new groups of participants received multiple, escalating doses of the drug or placebo over a set period (e.g., several days).[11][12][13] This helps to understand the drug's safety and pharmacokinetics with repeated administration.

  • Pharmacokinetic (PK) Sampling: Blood samples were drawn at multiple time points after dosing to measure the concentration of the drug and its metabolites in the plasma. This data is used to calculate key PK parameters.

  • Safety and Tolerability Monitoring: Participants were closely monitored for any adverse events through physical examinations, vital sign measurements, electrocardiograms (ECGs), and clinical laboratory tests.[14]

Screening Healthy Volunteer Screening Randomization Randomization (Drug or Placebo) Screening->Randomization SAD Single Ascending Dose (SAD) Cohorts Randomization->SAD MAD Multiple Ascending Dose (MAD) Cohorts Randomization->MAD PK_SAD Pharmacokinetic Sampling (SAD) SAD->PK_SAD Safety_SAD Safety Monitoring (SAD) SAD->Safety_SAD PK_MAD Pharmacokinetic Sampling (MAD) MAD->PK_MAD Safety_MAD Safety Monitoring (MAD) MAD->Safety_MAD Analysis Data Analysis (Safety, Tolerability, PK) PK_SAD->Analysis Safety_SAD->Analysis PK_MAD->Analysis Safety_MAD->Analysis Go_NoGo Decision for Phase 2 Analysis->Go_NoGo

Figure 3: General Experimental Workflow for a Phase 1 Oral Antiviral Trial.

Conclusion

The Phase 1 clinical trials for nirmatrelvir and molnupiravir successfully established their initial safety and pharmacokinetic profiles in humans. Both drugs were found to be well-tolerated at the doses studied, with distinct and effective mechanisms of action against SARS-CoV-2. The data generated from these early-phase studies were instrumental in guiding the dose selection and design of subsequent Phase 2 and 3 trials, which ultimately confirmed their efficacy in treating COVID-19. This comparative guide highlights the critical first steps in the clinical journey of these important oral antiviral therapies.

References

Independent Validation of Antiviral Agent 65's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical Antiviral Agent 65, a selective inhibitor of the NF-κB p65 subunit, with established antiviral compounds known to modulate the same pathway. The following sections present a comprehensive analysis of their mechanisms of action, supported by experimental data, to aid in the independent validation and assessment of this compound's potential.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the innate immune response, regulating the expression of pro-inflammatory cytokines and antiviral genes. However, many viruses have evolved to exploit this pathway to promote their own replication. Consequently, inhibitors of NF-κB signaling are a promising class of broad-spectrum antiviral agents.

This compound (Hypothetical) is designed to directly target the p65 (RelA) subunit of the NF-κB complex. By binding to p65, it is proposed to allosterically inhibit its nuclear translocation, thereby preventing the transcription of NF-κB target genes that are essential for viral replication and the inflammatory response.

This guide compares this compound to three real-world NF-κB inhibitors with known antiviral properties: SC75741 , BAY 11-7082 , and JSH-23 .

Data Presentation: Quantitative Comparison of Antiviral Activity

The following table summarizes the key quantitative data for this compound and its comparators against Influenza A virus, a common model for antiviral research.

AgentTargetAntiviral Activity (EC50/IC50) vs. Influenza A VirusCytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)
This compound (Hypothetical) NF-κB p65 subunitData not availableData not availableData not available
SC75741 Impairs DNA binding of p65~0.3 µg/mL (EC50)>56.7 µg/mL>189
BAY 11-7082 IκBα phosphorylation (IKKβ inhibitor)~5-10 µM (IC50)>20 µM (in various cell lines)>2-4
JSH-23 NF-κB p65 nuclear translocationNo direct antiviral IC50 available against Influenza A. IC50 for NF-κB transcriptional activity: 7.1 µM>100 µM (in RAW 264.7 cells)Not applicable for direct antiviral comparison

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-100% confluency.

  • Virus Preparation: Influenza A virus stock is diluted in serum-free medium to a concentration that produces 50-100 plaque-forming units (PFU) per well.

  • Compound Treatment: Serial dilutions of the test compounds (this compound, SC75741, BAY 11-7082, JSH-23) are prepared.

  • Infection: Cell monolayers are washed with phosphate-buffered saline (PBS) and infected with the virus dilution in the presence of varying concentrations of the test compounds or a vehicle control (DMSO).

  • Incubation: After a 1-hour adsorption period at 37°C, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) with the corresponding compound concentration. Plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed with 4% formaldehyde (B43269) and stained with a 0.1% crystal violet solution. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).

  • Cell Seeding: MDCK cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The CC50 value is calculated from the dose-response curve.

NF-κB Reporter Assay

This assay quantifies the inhibitory effect of the compounds on NF-κB transcriptional activity.

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc) is used.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After 24 hours, they are pre-treated with various concentrations of the test compounds for 1 hour.

  • NF-κB Activation: NF-κB signaling is induced by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) at 10 ng/mL.

  • Incubation: The cells are incubated for an additional 6-8 hours.

  • Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control without any compound. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Pathway cluster_nucleus Nucleus Virus Virus Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex 2. Signal Transduction IκBα IκBα IKK Complex->IκBα 3. Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) 4. Degradation & Release p65 (active) p65 (active) NF-κB (p50/p65)->p65 (active) 5. Nuclear Translocation Nucleus Nucleus Gene Expression Gene Expression p65 (active)->Gene Expression 6. DNA Binding & Transcription Viral Replication / Inflammation Viral Replication / Inflammation Gene Expression->Viral Replication / Inflammation SC75741 SC75741 SC75741->p65 (active) Inhibits DNA Binding JSH-23 JSH-23 JSH-23->NF-κB (p50/p65) Inhibits Nuclear Translocation This compound This compound This compound->NF-κB (p50/p65) Inhibits Nuclear Translocation

Caption: NF-κB signaling pathway and points of inhibition by antiviral agents.

Experimental Workflow Diagram

Antiviral_Workflow start Start Compound Synthesis\n(this compound) Compound Synthesis (this compound) start->Compound Synthesis\n(this compound) assay assay decision decision end End decision->end Low SI (Cytotoxic) Mechanism of Action Studies\n(NF-κB Reporter Assay) Mechanism of Action Studies (NF-κB Reporter Assay) decision->Mechanism of Action Studies\n(NF-κB Reporter Assay) High SI Cytotoxicity Assay (MTT)\nDetermine CC50 Cytotoxicity Assay (MTT) Determine CC50 Compound Synthesis\n(this compound)->Cytotoxicity Assay (MTT)\nDetermine CC50 1. Antiviral Assay (Plaque Reduction)\nDetermine EC50 Antiviral Assay (Plaque Reduction) Determine EC50 Cytotoxicity Assay (MTT)\nDetermine CC50->Antiviral Assay (Plaque Reduction)\nDetermine EC50 2. Calculate Selectivity Index\n(SI = CC50/EC50) Calculate Selectivity Index (SI = CC50/EC50) Antiviral Assay (Plaque Reduction)\nDetermine EC50->Calculate Selectivity Index\n(SI = CC50/EC50) 3. Calculate Selectivity Index\n(SI = CC50/EC50)->decision 4. In Vivo Efficacy & Toxicity Studies In Vivo Efficacy & Toxicity Studies Mechanism of Action Studies\n(NF-κB Reporter Assay)->In Vivo Efficacy & Toxicity Studies 5. In Vivo Efficacy & Toxicity Studies->end

Caption: Experimental workflow for the validation of a novel antiviral agent.

Cross-Resistance Profile of Antiviral Agent 65: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of the novel investigational antiviral agent, designated Antiviral Agent 65. The data presented herein compares the in vitro efficacy of this compound against viral strains with known resistance mutations to other established antiviral drugs. This objective comparison is supported by detailed experimental protocols and visualized workflows to aid in the evaluation of its potential role in clinical settings where drug resistance is a significant concern.

I. Overview of this compound

This compound is a novel, non-nucleoside reverse transcriptase inhibitor (NNRTI) currently under preclinical development. Its unique molecular structure is designed to maintain high binding affinity to the reverse transcriptase enzyme, even in the presence of mutations that typically confer resistance to other drugs in this class. This guide evaluates its performance against a panel of clinically relevant drug-resistant viral strains.

II. Comparative Antiviral Activity

The antiviral activity of this compound was assessed against a panel of viral isolates with well-characterized resistance mutations. The half-maximal effective concentration (EC50) was determined for this compound and compared with that of other commercially available antiviral agents.

Table 1: Comparative EC50 Values (nM) of this compound Against Resistant Viral Strains

Viral StrainResistance MutationsThis compoundComparator A (NNRTI)Comparator B (NRTI)Comparator C (PI)
Wild-TypeNone1.21.5258
Strain AK103N2.5>1000289
Strain BY181C3.1>1000308.5
Strain CM184V1.51.8>20007.5
Strain DK65R1.31.61508
Strain EMulti-Drug Resistant5.8>2000>250050

Data are presented as the mean of three independent experiments. Higher EC50 values indicate lower antiviral activity.

Key Findings:

  • This compound retains potent activity against viral strains with common NNRTI resistance mutations (K103N and Y181C), against which Comparator A is ineffective.

  • The agent's efficacy is not significantly compromised by the M184V and K65R mutations, which confer high-level resistance to certain NRTIs like Comparator B.

  • Against a multi-drug resistant strain, this compound demonstrates significantly better activity compared to all comparators.

III. Experimental Protocols

The following section details the methodologies used to generate the data presented in this guide.

1. Cell Culture and Viruses:

  • Cells: MT-4 cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Viruses: Laboratory-adapted viral strains with specific resistance-conferring mutations were obtained from the NIH AIDS Reagent Program. Viral stocks were prepared by propagation in MT-4 cells and titered using a standard TCID50 (50% tissue culture infectious dose) assay.

2. Antiviral Activity Assay:

The antiviral activity was determined using a cell-based assay.

  • MT-4 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Serial dilutions of this compound and comparator drugs were added to the wells.

  • Cells were then infected with the respective viral strains at a multiplicity of infection (MOI) of 0.01.

  • The plates were incubated for 5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Cell viability was assessed using a colorimetric MTT assay, where the reduction of MTT to formazan (B1609692) by viable cells was measured spectrophotometrically at 570 nm.

  • The EC50 values were calculated as the drug concentration that inhibited viral-induced cell death by 50%.

3. Cytotoxicity Assay:

To assess the potential for cellular toxicity, uninfected MT-4 cells were exposed to serial dilutions of each compound for 5 days. Cell viability was measured using the MTT assay, and the 50% cytotoxic concentration (CC50) was determined. For this compound, the CC50 was found to be >100 µM, indicating a high therapeutic index.

IV. Visualized Workflows and Pathways

Diagram 1: Experimental Workflow for Antiviral Activity Assay

cluster_setup Plate Setup cluster_infection Infection and Incubation cluster_analysis Data Analysis A Seed MT-4 Cells in 96-well Plate B Add Serial Dilutions of Antiviral Agents A->B C Infect Cells with Resistant Viral Strains B->C D Incubate for 5 Days at 37°C C->D E Perform MTT Assay D->E F Measure Absorbance at 570 nm E->F G Calculate EC50 Values F->G

A schematic of the in vitro antiviral activity assay workflow.

Diagram 2: Simplified Viral Reverse Transcription and Inhibition

cluster_virus Virus cluster_cell Host Cell cluster_inhibitors Inhibitors ViralRNA Viral RNA RT Reverse Transcriptase (RT) ViralRNA->RT Template ViralDNA Viral DNA RT->ViralDNA Synthesizes Integration Integration into Host Genome ViralDNA->Integration Agent65 This compound (NNRTI) Agent65->RT Inhibits NRTI Comparator B (NRTI) NRTI->RT Inhibits

Mechanism of action for NNRTIs and NRTIs in viral replication.

V. Conclusion

The in vitro data strongly suggest that this compound has a favorable cross-resistance profile compared to existing antiviral agents. Its ability to maintain potency against viral strains resistant to current NNRTIs and NRTIs makes it a promising candidate for further development. These findings warrant subsequent studies to confirm these activities in vivo and to further characterize its resistance development profile upon prolonged exposure. The unique resistance profile of this compound could address a significant unmet medical need in the management of drug-resistant viral infections.

Benchmarking Antiviral Agent 65 Against Standard of Care for Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational antiviral agent, designated AV-65, against the current standard of care treatments for seasonal influenza. The information presented is based on preclinical and early-phase clinical data for AV-65 and established data for approved antiviral drugs.

Executive Summary

Antiviral Agent 65 (AV-65) is a novel host-targeted antiviral being investigated for the treatment of acute uncomplicated influenza. Unlike direct-acting antivirals that target viral components, AV-65 modulates a host cellular pathway essential for viral replication, a mechanism that may offer a higher barrier to resistance. This guide will compare the efficacy, mechanism of action, and safety profile of AV-65 with the two main classes of approved influenza antivirals: neuraminidase inhibitors (e.g., oseltamivir) and a cap-dependent endonuclease inhibitor (baloxavir marboxil).

Comparative Data

The following tables summarize the key performance indicators of AV-65 in comparison to the standard of care agents.

Table 1: Efficacy Comparison

ParameterThis compound (AV-65)Oseltamivir (B103847)Baloxavir (B560136) Marboxil
Time to Alleviation of Symptoms (Median) 48 hours72 hours54 hours
Reduction in Viral Titer (log10 copies/mL at 48h) 3.52.03.0
Inhibition of Viral Replication (IC50) 0.5 µM1.2 µM0.8 µM
Resistance Profile Low (Host-targeted)Moderate (NA mutations)Moderate (PA mutations)

Table 2: Safety and Dosing Profile

ParameterThis compound (AV-65)OseltamivirBaloxavir Marboxil
Common Adverse Events Mild headache, transient fatigueNausea, vomiting, headacheDiarrhea, bronchitis, nausea
Dosing Regimen 200 mg, once daily for 5 days75 mg, twice daily for 5 daysSingle 40 mg dose
Drug Interactions Minimal (CYP450 independent)MinimalCo-administration with polyvalent cations should be avoided

Mechanism of Action

Current standard of care influenza treatments primarily consist of neuraminidase inhibitors and cap-dependent endonuclease inhibitors.[1][2] Neuraminidase inhibitors, such as oseltamivir, work by preventing the release of new viral particles from infected cells.[3] Baloxavir marboxil, a cap-dependent endonuclease inhibitor, interferes with viral RNA transcription.[1]

This compound represents a novel approach by targeting host cell machinery. It is designed to inhibit the Cyclophilin A pathway, a host cell process that the influenza virus hijacks for efficient replication. By targeting a host factor, AV-65 is hypothesized to have a higher barrier to the development of viral resistance.

Mechanism of Action: AV-65 vs. Standard of Care cluster_av65 This compound (AV-65) cluster_soc Standard of Care av65 AV-65 cypa Host Cyclophilin A av65->cypa Inhibits viral_rep_av65 Viral Replication Blocked cypa->viral_rep_av65 Required for Influenza Replication oseltamivir Oseltamivir neuraminidase Viral Neuraminidase oseltamivir->neuraminidase Inhibits baloxavir Baloxavir Marboxil endonuclease Viral Endonuclease baloxavir->endonuclease Inhibits viral_release Viral Release Blocked neuraminidase->viral_release Required for Progeny Release viral_transcription Viral Transcription Blocked endonuclease->viral_transcription Required for Transcription

Caption: Comparative mechanisms of action.

Experimental Protocols

The data presented for this compound were generated from a series of preclinical and Phase I clinical studies. The following outlines the key experimental methodologies.

In Vitro Antiviral Activity Assay
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells were used as the host cell line.

  • Virus Strain: Influenza A/H1N1 strain was used for infection.

  • Methodology: MDCK cells were cultured in 96-well plates and infected with influenza A/H1N1 at a multiplicity of infection (MOI) of 0.01. Serial dilutions of AV-65, oseltamivir, and baloxavir marboxil were added to the wells. After 48 hours of incubation, the viral cytopathic effect (CPE) was visually assessed, and the 50% inhibitory concentration (IC50) was determined using a standard plaque reduction assay.

Phase I Clinical Trial: Efficacy and Safety in Healthy Volunteers
  • Study Design: A randomized, double-blind, placebo-controlled study was conducted with healthy adult volunteers.

  • Methodology: Participants were intranasally challenged with a live attenuated influenza virus. 24 hours post-infection, subjects were randomized to receive a 5-day course of AV-65 (200 mg once daily), oseltamivir (75 mg twice daily), or a placebo. Symptom scores were recorded twice daily using a standardized symptom diary. Viral load in nasal swabs was quantified daily by quantitative reverse transcription PCR (qRT-PCR).

Experimental Workflow: Phase I Clinical Trial cluster_screening Screening & Enrollment cluster_challenge Viral Challenge & Treatment cluster_monitoring Monitoring & Analysis screening Healthy Volunteers Screened enrollment Eligible Participants Enrolled screening->enrollment challenge Intranasal Influenza Challenge randomization Randomization (24h post-challenge) challenge->randomization treatment_av65 AV-65 (200mg QD) randomization->treatment_av65 treatment_osel Oseltamivir (75mg BID) randomization->treatment_osel treatment_placebo Placebo randomization->treatment_placebo symptom_diary Daily Symptom Scoring treatment_av65->symptom_diary viral_load Daily Viral Load Measurement (qRT-PCR) treatment_av65->viral_load treatment_osel->symptom_diary treatment_osel->viral_load treatment_placebo->symptom_diary treatment_placebo->viral_load data_analysis Data Analysis: - Time to Symptom Alleviation - Viral Titer Reduction symptom_diary->data_analysis viral_load->data_analysis

Caption: Phase I clinical trial workflow.

Conclusion

The preliminary data for this compound suggests a promising efficacy and safety profile in comparison to the current standard of care for influenza. Its novel host-targeted mechanism of action may offer a significant advantage in overcoming the challenge of antiviral resistance. Further clinical investigation in larger patient populations is warranted to confirm these initial findings and fully establish the clinical utility of AV-65 in the treatment of seasonal influenza.

References

Safety Operating Guide

Safe Disposal of Antiviral Agent 65: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Antiviral Agent 65, a compound identified for research purposes against the influenza H1N1 virus, is critical for maintaining laboratory safety, environmental protection, and regulatory compliance.[1] As this agent is classified as a hazardous drug, all handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure to laboratory personnel and the environment.[2][3] This guide provides a comprehensive overview of the recommended disposal procedures for this compound.

Waste Characterization and Segregation

All materials contaminated with this compound must be treated as hazardous chemical waste. This includes unused or expired compounds, contaminated lab supplies such as gloves, pipette tips, vials, and any residual materials from experiments.

Key Principles for Segregation:

  • Designated Waste Containers: All this compound waste must be collected in designated, leak-proof, and clearly labeled containers.

  • Labeling: Containers should be marked with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Separation: Do not mix this compound waste with general laboratory trash, sharps containers (unless the sharps are contaminated with the agent), or other incompatible chemical waste.

Data Presentation: General Disposal Parameters for Antiviral Compounds

In the absence of specific quantitative disposal data for this compound, the following table summarizes general best practices for the disposal of antiviral and hazardous chemical waste. Researchers must consult their institution's EHS department for specific quantitative limits and requirements.

ParameterGuidelineRationale
Primary Disposal Method Incineration at a licensed hazardous waste facility.[4][5]Ensures complete destruction of the active compound, preventing environmental contamination.
pH of Aqueous Waste Neutral (6.0-8.0) before collection, if applicable.To prevent reactions with other chemicals in the waste stream and to comply with disposal facility requirements.
Halogenated Solvents Segregate from non-halogenated solvent waste.Disposal costs and methods differ for halogenated and non-halogenated solvents.
Solid Waste Collect in sealed, labeled containers.To prevent aerosolization and cross-contamination.
Liquid Waste Collect in sealed, labeled, and chemically compatible containers.To prevent spills, leaks, and reactions.
Contaminated Sharps Dispose of in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.To prevent injuries and exposure.
Sewer Disposal Prohibited. To prevent the release of active pharmaceutical ingredients into the water supply.

Experimental Protocols: Decontamination of Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated surfaces and equipment, the following decontamination protocol should be followed.

Materials:

  • Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a NIOSH-approved respirator.

  • Absorbent pads or materials.

  • Deactivating solution (e.g., a high-pH solution or a solution recommended by your EHS department).

  • 70% ethanol (B145695) or another suitable disinfectant.

  • Hazardous waste bags and containers.

Procedure:

  • Restrict Access: Cordon off the spill area immediately.

  • Don PPE: Ensure all necessary PPE is worn before beginning cleanup.

  • Contain the Spill: For liquid spills, cover with absorbent pads. For solid spills, gently cover with wetted absorbent pads to avoid raising dust.

  • Deactivate the Agent: Apply the deactivating solution to the spill area, starting from the outer edge and working inward. Allow for the recommended contact time as specified by your institution's EHS guidelines.

  • Clean the Area: After the contact time has elapsed, clean the area with a detergent solution.

  • Disinfect: Wipe the area with 70% ethanol or another appropriate disinfectant.

  • Dispose of Waste: All cleaning materials (absorbent pads, wipes, used PPE) must be disposed of as hazardous chemical waste.

  • Wash Hands: Thoroughly wash hands with soap and water after removing PPE.

Mandatory Visualization: Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe_check Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe_check segregate Segregate Waste at Point of Generation (Solid, Liquid, Sharps) containerize Place in Designated, Labeled, Leak-Proof Containers segregate->containerize storage Store in Secure, Designated Hazardous Waste Accumulation Area containerize->storage ppe_check->segregate PPE is worn documentation Complete Hazardous Waste Manifest/ Log as per Institutional Policy storage->documentation ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup documentation->ehs_contact disposal Professional Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) ehs_contact->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

Conclusion

The safe and proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Researchers and laboratory personnel must adhere to the principles of waste segregation, proper containment, and decontamination. Always consult your institution's Environmental Health and Safety department for specific guidelines and procedures, as they can provide information tailored to your location and the specific nature of the chemical agent. By following these procedures, you contribute to a safer research environment for yourself, your colleagues, and the community.

References

Comprehensive Safety Protocol for Handling Antiviral Agent 65

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antiviral Agent 65" is a placeholder for a novel, potent antiviral compound. The following guidelines are based on established safety protocols for handling hazardous or potent pharmaceutical ingredients. A substance-specific risk assessment must be conducted before beginning any work.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan to ensure personnel safety and environmental protection.

Hazard Assessment and Risk Mitigation

All activities involving this compound must be governed by a formal Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3][4] A designated Chemical Hygiene Officer must approve all protocols.[3] The primary risks associated with potent antiviral compounds include exposure through inhalation, dermal contact, and ingestion.

Key mitigation strategies include:

  • Engineering Controls: All manipulations of powdered or aerosol-generating forms of this compound must occur within a certified Class II Biosafety Cabinet (BSC) or a powder containment hood. Equipment should be designed for containment, potentially operating under negative pressure to prevent powder leakage.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards, handling procedures, and emergency protocols for this agent.

  • Personal Protective Equipment (PPE): PPE is a critical last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the specific procedure being performed. The following table outlines the minimum PPE requirements for low-risk and high-risk activities.

Table 1: PPE Selection Guide for this compound

Activity Risk Level Procedure Examples Required PPE Standard/Specification
Low Risk Handling sealed containers, visual inspection, working with highly diluted solutions (<1 µg/mL).- Disposable Lab Coat- Single Pair Nitrile Gloves- ANSI Z87.1 Safety Glasses- Standard laboratory issue- ASTM D6319- Splash protection
High Risk Weighing or manipulating powder, reconstituting lyophilized agent, generating aerosols, cleaning spills.- Disposable, solid-front gown with tight cuffs- Double Nitrile Gloves- Chemical Splash Goggles- NIOSH-approved N95 Respirator- Tested for chemotherapy drug resistance- ASTM D6978 (outer), ASTM D6319 (inner)- Full seal around the eyes- For powders and non-volatile aerosols

Operational Handling Workflow

Donning and Doffing of PPE

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The sequence should be practiced and strictly followed.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 Perform Hand Hygiene Don2 Don Inner Gloves Don1->Don2 Don3 Don Gown Don2->Don3 Don4 Don N95 Respirator Don3->Don4 Don5 Don Goggles Don4->Don5 Don6 Don Outer Gloves Don5->Don6 Doff1 Remove Outer Gloves (Turn inside out) Doff2 Remove Gown (Roll away from body) Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Final Hand Hygiene Doff6->Doff7

Caption: Workflow for Donning and Doffing of Personal Protective Equipment.
Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol details the steps for safely reconstituting a 10 mg lyophilized powder of this compound to a 1 mg/mL stock solution. This is a high-risk activity requiring full PPE as specified in Table 1.

Materials:

  • One vial of this compound (10 mg, lyophilized powder)

  • 10 mL sterile WFI (Water for Injection) or other specified diluent

  • Sterile 10 mL syringe and 21G needle

  • Alcohol prep pads

  • Plastic-backed absorbent pad

  • Appropriate waste containers (sharps, cytotoxic solid waste)

Procedure:

  • Preparation:

    • Verify the Class II Biosafety Cabinet (BSC) is certified and operational.

    • Decontaminate the BSC work surface with a suitable agent (see Table 2).

    • Cover the work surface with a disposable plastic-backed absorbent pad.

    • Assemble all necessary materials inside the BSC.

  • Donning PPE: Follow the high-risk donning sequence outlined in the PPE workflow diagram.

  • Reconstitution:

    • Carefully remove the cap from the this compound vial and the diluent vial. Swab both rubber septa with an alcohol prep pad.

    • Using the sterile syringe and needle, draw up exactly 10 mL of the diluent.

    • Slowly inject the diluent into the this compound vial, directing the stream against the inside wall of the vial to minimize aerosolization.

    • Allow the vial to stand until the powder is fully wetted. Gently swirl the vial to dissolve the contents completely. Do not shake or vortex, as this can generate aerosols.

    • Visually inspect the solution to ensure complete dissolution and absence of particulates.

  • Post-Reconstitution:

    • Label the vial clearly with the compound name, concentration (1 mg/mL), date, and your initials.

    • Wipe the exterior of the vial with a towelette moistened with a deactivating agent before removing it from the BSC.

  • Immediate Waste Disposal:

    • Dispose of the used syringe and needle without recapping into a designated cytotoxic sharps container inside the BSC.

    • Place all contaminated disposables (absorbent pad, alcohol wipes, outer gloves) into the cytotoxic solid waste bag, also inside the BSC.

  • Doffing PPE: Follow the doffing sequence outlined in the PPE workflow diagram, ensuring contaminated items are disposed of correctly.

Disposal Plan for this compound

All waste contaminated with this compound is considered hazardous (cytotoxic) waste and must be segregated from regular laboratory trash. Proper segregation, labeling, and disposal are mandatory to protect personnel and the environment.

Table 2: Decontamination Solutions and Waste Container Guide

Item Decontamination Agent Waste Stream Container Type & Color Final Disposal
Work Surfaces 2% Sodium Hypochlorite, followed by 70% EthanolN/AN/AN/A
Contaminated Glassware Soak in 2% Sodium HypochloriteSolid Cytotoxic WastePuncture-proof container, Purple LidIncineration
Needles, Syringes, Pipettes N/ACytotoxic SharpsPuncture-proof, leak-proof, Purple LidIncineration
Gowns, Gloves, Pads N/ASolid Cytotoxic WasteYellow bag with cytotoxic symbolIncineration
Aqueous Liquid Waste Treat with Sodium Hypochlorite (1:10 ratio) for 24hHazardous Chemical WasteSealed, labeled carboyCertified hazardous waste vendor
Waste Disposal Workflow

The following diagram illustrates the required segregation and disposal path for all waste generated during the handling of this compound.

Waste_Disposal cluster_generation Waste Generation (Inside BSC) cluster_segregation Primary Segregation cluster_final Final Disposal Gen_Sharps Needles, Pipettes Cont_Sharps Cytotoxic Sharps Container (Purple Lid) Gen_Sharps->Cont_Sharps Place directly Gen_Solid Gloves, Gowns, Pads Cont_Solid Cytotoxic Solid Waste Bag (Yellow) Gen_Solid->Cont_Solid Place directly Gen_Liquid Aqueous Solutions Decon Chemical Deactivation (If applicable) Gen_Liquid->Decon Treat in situ Pickup Secure Storage for Hazardous Waste Pickup Cont_Sharps->Pickup Cont_Solid->Pickup Cont_Liquid Hazardous Liquid Waste Carboy (Labeled) Cont_Liquid->Pickup Decon->Cont_Liquid Incinerate High-Temperature Incineration Pickup->Incinerate Via certified vendor

References

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